3'-Hydroxydehydroaglaiastatin
Description
Structure
3D Structure
Properties
Molecular Formula |
C31H28N2O7 |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
(2S,10R,11R)-2-hydroxy-10-(3-hydroxy-4-methoxyphenyl)-4,6-dimethoxy-11-phenyl-9-oxa-14,19-diazapentacyclo[10.7.0.02,10.03,8.014,18]nonadeca-1(12),3(8),4,6,18-pentaen-13-one |
InChI |
InChI=1S/C31H28N2O7/c1-37-19-15-22(39-3)27-23(16-19)40-31(18-11-12-21(38-2)20(34)14-18)26(17-8-5-4-6-9-17)25-28(30(27,31)36)32-24-10-7-13-33(24)29(25)35/h4-6,8-9,11-12,14-16,26,34,36H,7,10,13H2,1-3H3/t26-,30+,31+/m1/s1 |
InChI Key |
AUJMBFPBXOTPLC-JZRGNDHQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@]23[C@@H](C4=C([C@]2(C5=C(O3)C=C(C=C5OC)OC)O)N=C6CCCN6C4=O)C7=CC=CC=C7)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C23C(C4=C(C2(C5=C(O3)C=C(C=C5OC)OC)O)N=C6CCCN6C4=O)C7=CC=CC=C7)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of 3'-Hydroxydehydroaglaiastatin from Aglaia odorata: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and isolation of 3'-Hydroxydehydroaglaiastatin, a potent anticancer compound from the plant Aglaia odorata. It provides a comprehensive overview of the bioassay-guided fractionation process, detailed experimental protocols for extraction and purification, and a summary of the spectroscopic data used for structural elucidation. Furthermore, this document illustrates the mechanism of action of this compound through a detailed signaling pathway diagram, highlighting its role as a translation initiation inhibitor. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug development.
Introduction
The genus Aglaia (family Meliaceae) is a rich source of structurally diverse and biologically active secondary metabolites. Among these, the rocaglamides, also known as flavaglines, have emerged as a promising class of compounds with potent insecticidal and anticancer properties.[1] Bioassay-guided fractionation of extracts from Aglaia species has led to the discovery of numerous rocaglamide (B1679497) derivatives.[2] this compound is a notable member of this class, isolated from Aglaia odorata, that has demonstrated significant cytotoxic effects against various cancer cell lines.[3] This document provides a detailed account of the discovery, isolation, and characterization of this compound.
Discovery through Bioassay-Guided Fractionation
The discovery of this compound was the result of a systematic search for anticancer compounds in Aglaia odorata. The general strategy employed is bioassay-guided fractionation, a process where crude plant extracts are separated into fractions, and each fraction is tested for its biological activity.[4][5] The most active fractions are then subjected to further separation until a pure, active compound is isolated. In the case of rocaglamides, cytotoxic assays against human cancer cell lines, such as HepG2, are commonly used to guide the fractionation process.[3]
References
- 1. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical constituents of Aglaia elaeagnoidea and Aglaia odorata and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bioassay-guided separation and identification of anticancer compounds in Tagetes erecta L. flowers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Putative Biosynthesis of 3'-Hydroxydehydroaglaiastatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Hydroxydehydroaglaiastatin, a member of the rocaglamide (B1679497) (or flavagline) family of natural products, exhibits significant potential in drug development due to its potent biological activities. Despite its promising therapeutic applications, the precise biosynthetic pathway of this complex molecule remains to be fully elucidated. This technical guide synthesizes the current understanding of rocaglamide biosynthesis to propose a putative pathway for this compound. We delve into the proposed enzymatic steps, drawing parallels with well-characterized analogous reactions in flavonoid and steroid metabolism. This document provides a theoretical framework to guide future research, including detailed hypothetical experimental protocols and data presentation formats to facilitate the experimental validation of this proposed pathway.
Introduction
Rocaglamides are a class of structurally complex cyclopenta[b]benzofuran natural products isolated from plants of the genus Aglaia.[1] These compounds, including this compound, have garnered significant attention for their potent insecticidal, cytotoxic, and anticancer properties. A comprehensive understanding of their biosynthesis is crucial for biotechnological production and the development of novel derivatives with improved therapeutic profiles. While the complete biosynthetic pathway of this compound has not been experimentally verified, a widely accepted hypothesis suggests a convergent route originating from precursors of the flavonoid and phenylpropanoid pathways.[2] This guide outlines this proposed pathway, focusing on the key enzymatic transformations leading to the rocaglamide core and the subsequent modifications—hydroxylation and dehydrogenation—that yield this compound.
Proposed Biosynthesis Pathway of the Rocaglamide Core
The biosynthesis of the characteristic cyclopenta[b]benzofuran skeleton of rocaglamides is postulated to involve a key cycloaddition reaction between a flavonoid nucleus and a cinnamic acid derivative.[2]
Precursor Synthesis
The pathway is believed to commence with the synthesis of two key precursors:
-
A Flavonoid Precursor: Likely a chalcone (B49325) or flavanone, derived from the well-established flavonoid biosynthesis pathway. This pathway utilizes malonyl-CoA and p-coumaroyl-CoA as starter units, which are themselves derived from primary metabolism.
-
A Cinnamic Acid Derivative: A substituted cinnamic acid, which provides the remaining carbon atoms for the rocaglamide skeleton.
Formation of the Cyclopenta[b]benzofuran Core
The central and most complex step in the proposed pathway is the formation of the tricyclic core. While the exact mechanism and the enzymes involved are unknown, a plausible chemical logic suggests a sequence of reactions that could be enzyme-catalyzed:
-
Michael Addition: The pathway is initiated by a Michael-type addition of a flavonoid enolate to the α,β-unsaturated system of the cinnamic acid derivative.
-
Intramolecular Cyclization: A subsequent intramolecular aldol-type condensation or a related cyclization reaction would then form the five-membered ring, yielding the cyclopenta[b]benzofuran core structure of the rocaglamides.
This proposed reaction sequence is a complex transformation that likely involves one or more specialized enzymes capable of orienting the substrates and catalyzing the specific bond formations.
Proposed Late-Stage Modifications: Hydroxylation and Dehydrogenation
The formation of this compound from a rocaglamide precursor would require at least two key enzymatic modifications: hydroxylation at the 3'-position of the B-ring and a subsequent dehydrogenation.
3'-Hydroxylation
The introduction of a hydroxyl group at the 3'-position of the B-ring is a common reaction in flavonoid biosynthesis and is typically catalyzed by Flavonoid 3'-Hydroxylase (F3'H) .[3][4] These enzymes are cytochrome P450-dependent monooxygenases that utilize NADPH and molecular oxygen to hydroxylate the flavonoid B-ring. It is highly probable that a similar F3'H homolog is responsible for this modification in the biosynthesis of this compound.
Dehydrogenation
The "dehydro" component of this compound suggests the presence of an additional double bond compared to a hydroxylated rocaglamide precursor. This dehydrogenation is likely catalyzed by a dehydrogenase . In steroid biosynthesis, for example, hydroxysteroid dehydrogenases (HSDs) are responsible for the interconversion of hydroxyl and keto groups, a process that involves the removal of two hydrogen atoms.[5][6] It is plausible that a similar dehydrogenase, specific to the rocaglamide skeleton, catalyzes this final step.
Proposed Overall Biosynthetic Pathway of this compound
The following diagram illustrates the proposed biosynthetic pathway, integrating the formation of the rocaglamide core with the subsequent hydroxylation and dehydrogenation steps.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data Summary
As the biosynthesis of this compound has not been experimentally elucidated, no specific quantitative data is available. The following table provides a template for organizing such data once it becomes available through future research.
| Enzyme | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/min/mg) | Optimal pH | Optimal Temp (°C) |
| [Putative Cycloaddition Enzyme] | Flavonoid Precursor, Cinnamic Acid Derivative | TBD | TBD | TBD | TBD | TBD |
| [F3'H Homolog] | Rocaglamide Core | TBD | TBD | TBD | TBD | TBD |
| [Dehydrogenase (HSD-like)] | 3'-Hydroxy-rocaglamide Intermediate | TBD | TBD | TBD | TBD | TBD |
TBD: To Be Determined
Detailed Experimental Protocols (Hypothetical)
The following sections provide detailed, albeit hypothetical, protocols for the key enzymatic assays that would be required to validate the proposed biosynthetic pathway. These are based on established methods for analogous enzymes.
Cloning and Heterologous Expression of Candidate Genes
This workflow outlines the general steps for identifying and expressing the genes responsible for the biosynthesis.
Caption: Workflow for gene identification, cloning, and expression.
Assay for Putative Flavonoid 3'-Hydroxylase (F3'H) Activity
Objective: To determine if a candidate enzyme can hydroxylate a rocaglamide precursor at the 3'-position.
Materials:
-
Purified recombinant candidate F3'H homolog.
-
Rocaglamide precursor substrate.
-
NADPH.
-
Reaction buffer (e.g., 50 mM potassium phosphate (B84403), pH 7.5).
-
Microsome preparation from the expression host (if it is a P450 enzyme).
-
HPLC system with a C18 column and UV-Vis detector.
-
LC-MS system for product identification.
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 100 µM rocaglamide precursor, and 1 mM NADPH.
-
If using microsomes, add an appropriate amount to the reaction mixture.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the purified candidate enzyme (e.g., 1-5 µg).
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of ice-cold methanol (B129727).
-
Centrifuge to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to detect the formation of a new, more polar product.
-
Confirm the identity of the product as the 3'-hydroxylated rocaglamide using LC-MS.
Assay for Putative Dehydrogenase Activity
Objective: To determine if a candidate enzyme can catalyze the dehydrogenation of the 3'-hydroxy-rocaglamide intermediate.
Materials:
-
Purified recombinant candidate dehydrogenase.
-
3'-Hydroxy-rocaglamide intermediate substrate.
-
NAD⁺ or NADP⁺.
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5).
-
Spectrophotometer.
-
HPLC system with a C18 column and UV-Vis detector.
-
LC-MS system for product identification.
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.5), 100 µM 3'-hydroxy-rocaglamide intermediate, and 1 mM NAD⁺ or NADP⁺.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the purified candidate enzyme (e.g., 1-5 µg).
-
Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH or NADPH.
-
Alternatively, stop the reaction after a defined time with methanol and analyze the product formation by HPLC and LC-MS.
Conclusion and Future Directions
The biosynthesis of this compound is a scientifically intriguing and pharmaceutically relevant puzzle. The proposed pathway presented in this guide, based on established principles of natural product biosynthesis, provides a solid foundation for future experimental work. The key to unraveling this pathway lies in the identification and characterization of the enzymes responsible for the core cycloaddition and the subsequent tailoring reactions. The experimental approaches outlined here, including transcriptomics for gene discovery and heterologous expression for functional characterization, will be instrumental in validating this proposed route. A definitive understanding of the biosynthesis of this compound will not only be a significant scientific achievement but will also open up new avenues for the sustainable production and diversification of this important class of therapeutic agents.
References
- 1. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the Flavonoid Hydroxylases from Grapevine and Their Regulation during Fruit Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Variation in 3β-hydroxysteroid dehydrogenase activity and in pregnenolone supply rate can paradoxically alter androstenedione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Spectroscopic Analysis of 3'-Hydroxydehydroaglaiastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Hydroxydehydroaglaiastatin is a natural product belonging to the rocaglate family, a class of compounds known for their potent biological activities. Isolated from plants of the Aglaia genus, these molecules have garnered significant interest in the scientific community, particularly in the field of drug discovery. The precise structural elucidation of these complex molecules is paramount for understanding their mechanism of action and for guiding synthetic efforts. This technical guide provides a comprehensive overview of the spectroscopic data and methodologies required for the characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific experimental data for this compound is not publicly available, this document presents a standardized approach and expected data based on the analysis of similar natural products.
Spectroscopic Data of this compound
The structural confirmation of this compound, with the molecular formula C₃₁H₂₈N₂O₇ and a molecular weight of 540.56 g/mol , relies on a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the intricate carbon-hydrogen framework of organic molecules. For this compound, a suite of NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals and to establish connectivity and stereochemistry.
¹H NMR Data (Predicted)
The ¹H NMR spectrum would provide information on the chemical environment of each proton, their multiplicity (splitting patterns), and through integration, the number of protons of a particular type. The following table represents a hypothetical ¹H NMR data set for this compound, based on its known structure.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2' | 4.5 - 4.7 | d | ~8.0 | 1H |
| H-3' | 4.0 - 4.2 | m | - | 1H |
| H-5 | 6.8 - 7.0 | m | - | 2H |
| H-6 | 7.2 - 7.4 | m | - | 2H |
| Aromatic CH | 6.5 - 7.5 | m | - | 9H |
| OCH₃ | 3.7 - 3.9 | s | - | 6H |
| N-CH₂ | 3.0 - 3.5 | m | - | 4H |
| OH | Variable | br s | - | 2H |
¹³C NMR Data (Predicted)
The ¹³C NMR spectrum reveals the chemical shift of each carbon atom, providing insights into their functional groups and hybridization state.
| Position | Chemical Shift (δ, ppm) |
| C=O | 165 - 175 |
| Aromatic C-O | 140 - 160 |
| Aromatic C-H/C-C | 100 - 135 |
| C-2' | 75 - 85 |
| C-3' | 70 - 80 |
| OCH₃ | 55 - 60 |
| N-CH₂ | 40 - 50 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy. Electrospray ionization (ESI) is a common soft ionization technique used for the analysis of natural products.
HRMS-ESI Data (Predicted)
| Ion | Calculated m/z | Observed m/z | Formula |
| [M+H]⁺ | 541.1918 | (To be determined) | C₃₁H₂₉N₂O₇ |
| [M+Na]⁺ | 563.1737 | (To be determined) | C₃₁H₂₈N₂NaO₇ |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following are generalized protocols for the NMR and MS analysis of a natural product like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Standard pulse programs available on the spectrometer software are utilized.
-
The number of increments in the indirect dimension and the number of scans per increment are optimized to achieve adequate resolution and signal-to-noise ratio within a reasonable experiment time.
-
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: A dilute solution of the compound (e.g., 1-10 µg/mL) is prepared in a suitable solvent such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote protonation in positive ion mode.
-
Instrumentation: An ESI source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is used.
-
ESI-MS Parameters:
-
Ionization Mode: Positive or negative ion mode is selected based on the analyte's properties. For this compound, positive mode ([M+H]⁺) is expected to be prominent.
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizing Gas Flow: Adjusted to ensure a stable spray.
-
Drying Gas Temperature: Usually set between 200-350 °C.
-
Mass Range: A suitable range is selected to include the expected molecular ion.
-
Data Acquisition: Data is acquired in full scan mode with high resolution.
-
Visualization of Methodologies
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical process of structure elucidation.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical workflow for the structure elucidation of this compound using spectroscopic data.
An In-Depth Technical Guide to 3'-Hydroxydehydroaglaiastatin: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Hydroxydehydroaglaiastatin is a naturally occurring alkaloid belonging to the rocaglate family, a class of complex compounds isolated from plants of the Aglaia genus.[1] Specifically, it has been identified in Aglaia odorata. Rocaglates and their derivatives have garnered significant interest in the scientific community for their potent biological activities, including anticancer properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₃₁H₂₈N₂O₇ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 540.56 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 259143-58-3 | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | Data not available | |
| Solubility | Data not available |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of a rocaglate core typically exhibits characteristic signals for aromatic protons, methoxy (B1213986) groups, and protons associated with the complex fused ring system. The presence of the hydroxyl group at the 3'-position would be expected to introduce a specific signal, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would show a large number of signals corresponding to the 31 carbon atoms in the molecule. Key signals would include those for carbonyl carbons, aromatic carbons, carbons bearing methoxy groups, and the aliphatic carbons of the core structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. These would likely include:
-
A broad band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
-
Strong absorption bands in the aromatic region (around 1600-1450 cm⁻¹) due to C=C stretching vibrations.
-
A strong absorption band around 1700-1680 cm⁻¹ for the C=O stretching vibration of the amide group.
-
C-O stretching vibrations for the ether and ester functionalities in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₃₁H₂₈N₂O₇. The fragmentation pattern observed in MS/MS experiments would yield valuable structural information by revealing characteristic losses of functional groups and fragments of the core structure.
Experimental Protocols
Isolation and Purification
While a specific, detailed protocol for the isolation of this compound is not available, a general procedure for the extraction and purification of rocaglate derivatives from Aglaia species can be outlined as follows. This generalized workflow provides a foundation for developing a specific protocol.
Caption: Generalized workflow for the isolation and purification of this compound.
Potential Biological Activity and Signaling Pathways
Rocaglates are known to exhibit potent anticancer activities by inhibiting protein synthesis. While the specific molecular targets and signaling pathways affected by this compound have not been extensively studied, related compounds have been shown to modulate key cellular processes, including apoptosis and STAT3 signaling.
Apoptosis Induction
Many chemotherapeutic agents exert their effects by inducing apoptosis, or programmed cell death. It is plausible that this compound could trigger apoptotic pathways in cancer cells. A simplified representation of a potential apoptosis induction pathway is shown below.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Modulation of STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer, promoting cell proliferation, survival, and angiogenesis. Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy. It is possible that this compound could exert its anticancer effects by inhibiting this pathway.
Caption: Potential inhibition of the JAK-STAT3 signaling pathway by this compound.
Conclusion and Future Directions
This compound is a promising natural product with potential for further investigation in the context of drug discovery. This guide has summarized the currently available physical and chemical data. However, significant gaps in knowledge remain. Future research should focus on:
-
Complete Physicochemical Characterization: Determination of melting point, solubility in a range of solvents, and detailed spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR, and MS) to establish a complete and authenticated profile of the compound.
-
Elucidation of Biological Mechanisms: In-depth studies to identify the specific molecular targets and signaling pathways modulated by this compound, particularly its effects on apoptosis and STAT3 signaling in various cancer cell lines.
-
Development of Synthetic Routes: The total synthesis of this compound would not only confirm its structure but also provide a scalable source for further biological evaluation and the generation of novel analogs with improved therapeutic properties.
The information compiled in this technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
An In-depth Technical Guide to 3'-Hydroxydehydroaglaiastatin (CAS No. 259143-58-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Hydroxydehydroaglaiastatin, a member of the rocaglamide (B1679497) (or flavagline) class of natural products, is a potent bioactive compound isolated from plants of the Aglaia genus. Rocaglamides have garnered significant interest in the scientific community for their pronounced cytotoxic and antiproliferative activities against a range of cancer cell lines. This technical guide provides a comprehensive overview of this compound and its related analogues, focusing on its chemical properties, biological activity, and mechanism of action. This document is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound is a complex heterocyclic molecule with the chemical formula C₃₁H₂₈N₂O₇ and a molecular weight of 540.56 g/mol . As a derivative of aglaiastatin, it is characterized by a cyclopenta[b]benzofuran core structure. The presence of a hydroxyl group at the 3' position of the aromatic ring is a key structural feature that is suggested to enhance its biological activity.
| Property | Value | Source |
| CAS Number | 259143-58-3 | N/A |
| Molecular Formula | C₃₁H₂₈N₂O₇ | N/A |
| Molecular Weight | 540.56 g/mol | N/A |
| Class | Rocaglamide (Flavagline) | [1][2] |
| Natural Source | Aglaia species (e.g., Aglaia odorata) | [3][4] |
Biological Activity and Cytotoxicity
While specific quantitative data for this compound is limited in publicly available literature, extensive research on closely related rocaglamide derivatives demonstrates their potent cytotoxic and antiproliferative effects across various cancer cell lines. The data for representative rocaglamides are summarized below, suggesting the potential efficacy of this compound.
Table 1: Cytotoxic Activity of Rocaglamide Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
| Rocaglaol | HL-60 (Leukemia) | 0.007-0.095 |
| SMMC-7721 (Hepatocellular Carcinoma) | 0.007-0.095 | |
| A-549 (Lung Carcinoma) | 0.007-0.095 | |
| MCF-7 (Breast Adenocarcinoma) | 0.007-0.095 | |
| SW480 (Colon Adenocarcinoma) | 0.007-0.095 | |
| Rocaglamide | HL-60 (Leukemia) | 0.007-0.095 |
| SMMC-7721 (Hepatocellular Carcinoma) | 0.007-0.095 | |
| A-549 (Lung Carcinoma) | 0.007-0.095 | |
| MCF-7 (Breast Adenocarcinoma) | 0.007-0.095 | |
| SW480 (Colon Adenocarcinoma) | 0.007-0.095 | |
| Dehydroaglaiastatin | HepG2 (Hepatocellular Carcinoma) | 0.69 |
| Aglaodoratin C | HT-29 (Colon Cancer) | 0.097 - 6.25 |
| SMMC-7721 (Hepatocellular Carcinoma) | 0.097 - 6.25 | |
| MG-63 (Osteosarcoma) | 0.097 - 6.25 | |
| Aglaodoratin D | HT-29 (Colon Cancer) | 0.097 - 6.25 |
| SMMC-7721 (Hepatocellular Carcinoma) | 0.097 - 6.25 | |
| MG-63 (Osteosarcoma) | 0.097 - 6.25 | |
| Aglaodoratin E | HT-29 (Colon Cancer) | 0.097 - 6.25 |
| SMMC-7721 (Hepatocellular Carcinoma) | 0.097 - 6.25 | |
| MG-63 (Osteosarcoma) | 0.097 - 6.25 |
Note: The IC₅₀ values for Rocaglaol and Rocaglamide are presented as a range as reported in the source literature.[3][4]
Mechanism of Action
The primary mechanism of action for rocaglamides is the inhibition of protein synthesis.[1][5][6] This is achieved by targeting the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that is a critical component of the eIF4F complex.[1][6][7][8][9][10] By binding to eIF4A, rocaglamides clamp the protein onto polypurine sequences within the 5' untranslated regions of specific mRNAs, thereby stalling the scanning of the 43S pre-initiation complex and inhibiting the initiation of translation.[7][10] This selective inhibition of protein synthesis leads to the downregulation of short-lived oncoproteins that are crucial for cancer cell survival and proliferation, such as c-Myc and Cyclin D1.[5]
The inhibition of translation initiation by rocaglamides triggers a cascade of downstream cellular events, including:
-
Cell Cycle Arrest: Rocaglamides can induce cell cycle arrest at the G1/S or G2/M phase, preventing cancer cell proliferation.[1][6]
-
Induction of Apoptosis: By suppressing the expression of anti-apoptotic proteins and activating stress-related signaling pathways, rocaglamides promote programmed cell death in cancer cells.[1]
-
Inhibition of Key Signaling Pathways: The Ras-CRaf-MEK-ERK signaling pathway, which is frequently hyperactivated in cancer, is a key target of rocaglamides.[1][11] They also activate the pro-apoptotic MAPK p38 and JNK signaling pathways.[1]
Experimental Protocols
General Isolation Protocol for Rocaglamide Derivatives from Aglaia species
The following is a generalized protocol for the isolation of rocaglamide derivatives, including this compound, from plant material. Specific details may vary depending on the plant species and the target compound.
Methodology:
-
Extraction: Dried and powdered plant material (e.g., leaves, twigs) is extracted with a suitable organic solvent such as methanol or ethyl acetate (B1210297) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
Solvent-Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning using a series of solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This step helps to fractionate the extract based on the polarity of the constituent compounds. Rocaglamides are typically found in the ethyl acetate or chloroform fractions.
-
Column Chromatography: The bioactive fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the compounds based on their affinity for the stationary phase.
-
Further Chromatographic Purification: Fractions containing the compounds of interest are further purified using techniques such as gel filtration chromatography (e.g., Sephadex LH-20) and/or preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
-
Structural Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and the plate is incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Future Directions
This compound represents a promising lead compound for the development of novel anticancer agents. Future research should focus on:
-
Total Synthesis: Development of an efficient and scalable total synthesis of this compound to enable further biological evaluation and structure-activity relationship (SAR) studies.
-
Comprehensive Biological Evaluation: Determination of the IC₅₀ values of this compound against a broader panel of cancer cell lines, including drug-resistant lines.
-
In Vivo Efficacy: Evaluation of the anti-tumor efficacy of this compound in preclinical animal models of cancer.
-
Mechanism of Action Studies: Detailed investigation into the specific molecular targets and signaling pathways modulated by this compound to fully elucidate its mechanism of action.
-
Pharmacokinetic and Pharmacodynamic Studies: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties and the dose-response relationship of the compound.
Conclusion
This compound, a member of the rocaglamide family of natural products, holds significant potential as a novel therapeutic agent for the treatment of cancer. Its potent cytotoxic activity, attributed to the inhibition of translation initiation, makes it an attractive candidate for further investigation. The information provided in this technical guide serves as a foundational resource for researchers dedicated to advancing the development of this promising class of compounds.
References
- 1. Molecular mechanisms and anti-cancer aspects of the medicinal phytochemicals rocaglamides (=flavaglines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) (u:scholar - o:1536255) [uscholar.univie.ac.at]
- 3. Cytotoxicity and Synergistic Effect of the Constituents from Roots of Aglaia odorata (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Rocaglamide Hydroxamates and Related Compounds as Eukaryotic Translation Inhibitors: Synthetic and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Biological Activity of Aglaiastatins: A Technical Guide for Researchers
December 5, 2025
Abstract
Aglaiastatins, a class of natural products derived from plants of the Aglaia genus, have garnered significant attention in the scientific community for their potent and diverse biological activities. As cyclopenta[b]benzofuran lignans, structurally related to rocaglamides, these compounds exhibit promising anticancer, antiviral, antifungal, and insecticidal properties. This technical guide provides a comprehensive review of the current understanding of the biological activity of aglaiastatins, with a focus on their mechanism of action, quantitative data from key experimental findings, and detailed methodologies for their study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of oncology, virology, and natural product chemistry.
Introduction
Natural products have historically been a rich source of novel therapeutic agents. The Meliaceae family, and specifically the genus Aglaia, has yielded a fascinating group of compounds known as rocaglamides and their structural analogs, the aglaiastatins. These molecules are characterized by a unique cyclopenta[b]benzofuran core. While sharing a common ancestry with rocaglamides, aglaiastatins possess distinct structural features that contribute to their unique biological profile.
Initial interest in aglaiastatins was sparked by their potent cytotoxic effects against various cancer cell lines. Subsequent research has elucidated their primary mechanism of action: the inhibition of protein synthesis at the initiation stage. This targeted activity at a fundamental cellular process underscores their potential as therapeutic leads. This guide will delve into the specifics of this mechanism, the quantitative measures of their activity, and the experimental approaches used to characterize these compelling natural products.
Quantitative Data on Biological Activity
The cytotoxic and antiproliferative activities of aglaiastatins have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. The following tables summarize the reported IC50 values for aglaiastatin and its analogs.
Table 1: IC50 Values of Aglaiastatin in Human Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| SW480 | Colorectal Carcinoma | Nanomolar range | [1] |
| HT29/HI1 | Colorectal Carcinoma | Nanomolar range | [1] |
| VACO235 | Colorectal Adenoma | > 10 | [1] |
| LT97 | Colorectal Adenoma | > 10 | [1] |
| IEC18 | Normal Intestinal Epithelium | > 10 | [1] |
Table 2: IC50 Values of Oxo-aglaiastatin in Hematological Cancer Cells
| Cell Line | Cell Type | IC50 (nM) | Reference |
| JJN3 | Multiple Myeloma | Data available in source | [2][3] |
| Primary human MM cells | Multiple Myeloma | 50 | [2][3] |
Mechanism of Action: Inhibition of Translation Initiation
The primary molecular target of aglaiastatins is the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase.[2] eIF4A is a critical component of the eIF4F complex, which is responsible for binding to the 5' cap of messenger RNA (mRNA) and unwinding its secondary structure, a crucial step for ribosome recruitment and the initiation of translation.[3]
Aglaiastatins, similar to rocaglates, bind to eIF4A and clamp it onto specific polypurine sequences in the 5' untranslated regions (UTRs) of mRNAs. This action stabilizes the eIF4A-RNA complex and inhibits the helicase activity of eIF4A, thereby preventing the scanning of the ribosome along the mRNA to the start codon.[2] This leads to a specific inhibition of cap-dependent translation, while cap-independent translation, which is often used by viruses, may be less affected.[4] The preferential inhibition of the translation of mRNAs with highly structured 5' UTRs, which often encode for proteins involved in cell growth and proliferation (e.g., cyclins, c-Myc), contributes to the potent anticancer activity of aglaiastatins.
Signaling Pathways Modulated by Aglaiastatins
The inhibition of eIF4A by aglaiastatins initiates a cascade of downstream signaling events that ultimately lead to cell cycle arrest and apoptosis. Key pathways affected include the p38 MAPK and the intrinsic apoptotic pathway.
Studies have shown that treatment with aglaiastatin leads to the strong activation of p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK pathway is a stress-activated pathway that can be triggered by various cellular insults, including translational stress. Activation of p38 can lead to the phosphorylation of a variety of downstream targets that regulate cell cycle progression and apoptosis.
Aglaiastatins induce apoptosis through the intrinsic, or mitochondrial, pathway. This is characterized by the downregulation of anti-apoptotic proteins, such as Bcl-xl, and the subsequent activation of pro-apoptotic members of the Bcl-2 family.[1] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspases, ultimately resulting in programmed cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of aglaiastatins.
Cytotoxicity Assays
This colorimetric assay is a widely used method to assess cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of aglaiastatin (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
-
This assay measures the number of viable cells in culture based on the quantification of ATP.
-
Principle: The assay reagent lyses the cells and provides a substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
After the treatment period, equilibrate the 96-well plate to room temperature.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability and the IC50 value.
-
In Vitro Translation Assay
This assay directly measures the inhibitory effect of aglaiastatins on protein synthesis.
-
Principle: A cell-free extract (e.g., rabbit reticulocyte lysate or Krebs-2 cell extract) containing all the necessary components for translation is used to synthesize a reporter protein (e.g., luciferase) from a provided mRNA template. The activity of the reporter protein is then measured, and a decrease in its activity in the presence of the compound indicates inhibition of translation.
-
Protocol (using a dual-luciferase reporter):
-
Prepare a bicistronic reporter mRNA containing a cap-dependent Renilla luciferase and a cap-independent (IRES-driven) Firefly luciferase.
-
Set up the in vitro translation reaction in a microfuge tube containing:
-
Rabbit reticulocyte lysate
-
The bicistronic reporter mRNA
-
Amino acid mixture
-
Various concentrations of aglaiastatin or vehicle control.
-
-
Incubate the reaction at 30°C for 60-90 minutes.
-
Measure the activity of both Renilla and Firefly luciferases using a dual-luciferase assay system and a luminometer.
-
A selective decrease in Renilla luciferase activity compared to Firefly luciferase activity indicates specific inhibition of cap-dependent translation.
-
p38 MAPK Activation Assay
This assay determines the phosphorylation status of p38 MAPK as an indicator of its activation.
-
Principle: Western blotting is a common method to detect the phosphorylated (active) form of p38 MAPK using a phospho-specific antibody.
-
Protocol:
-
Treat cells with aglaiastatin for various time points.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
-
Analysis of Bcl-2 Family Protein Expression
Western blotting can also be used to assess the expression levels of pro- and anti-apoptotic Bcl-2 family proteins.
-
Protocol:
-
Treat cells with aglaiastatin for the desired time.
-
Prepare cell lysates as described in the p38 MAPK activation assay protocol.
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe the membranes with primary antibodies specific for Bcl-2 family members of interest (e.g., Bcl-xl, Bax, Bak).
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for normalization.
-
Conclusion and Future Directions
Aglaiastatins represent a promising class of natural products with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their well-defined mechanism of action, involving the specific inhibition of translation initiation factor eIF4A, provides a strong rationale for their further investigation. The quantitative data presented in this guide highlights their potent cytotoxic activity against cancer cells, often in the nanomolar range.
Future research should focus on several key areas. A broader screening of aglaiastatins and their synthetic analogs against a wider panel of cancer cell lines is needed to fully delineate their spectrum of activity. In vivo studies are crucial to evaluate their efficacy and safety in preclinical models. Furthermore, a deeper understanding of the intricate signaling pathways modulated by these compounds will be essential for identifying potential biomarkers for patient stratification and for designing rational combination therapies. The detailed experimental protocols provided herein offer a solid foundation for researchers to further explore the fascinating biology of aglaiastatins and unlock their full therapeutic potential.
References
In Silico Prediction of 3'-Hydroxydehydroaglaiastatin Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of biological targets for 3'-Hydroxydehydroaglaiastatin, a natural product belonging to the rocaglate family. Rocaglates are known to primarily target the eukaryotic initiation factor 4A (eIF4A) family of RNA helicases, inhibiting protein translation. This document outlines a multi-pronged in silico approach to not only validate this known interaction but also to predict novel off-target interactions, which is crucial for understanding the compound's broader pharmacological profile and potential therapeutic applications. The guide details methodologies for ligand- and structure-based target prediction, including reverse docking and pharmacophore modeling. Furthermore, it provides detailed experimental protocols for the validation of predicted targets, such as in vitro translation assays, ribosome profiling, and cellular thermal shift assays (CETSA). All quantitative data is presented in structured tables, and key workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the described processes.
Introduction to this compound and In Silico Target Prediction
This compound is a member of the rocaglate class of natural products, isolated from plants of the Aglaia genus. Rocaglates have demonstrated potent anticancer and antiviral activities. Their primary mechanism of action involves binding to the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase that unwinds the 5' untranslated regions of mRNAs during translation initiation. By clamping eIF4A onto polypurine sequences within mRNA, rocaglates stall the scanning ribosome, leading to a global repression of translation.
In silico target prediction has emerged as a powerful tool in drug discovery, enabling the rapid identification of potential protein targets for small molecules. These computational methods can significantly reduce the time and cost associated with experimental target deconvolution. Methodologies for in silico target prediction can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods utilize the chemical similarity of the query molecule to compounds with known targets, while structure-based methods, such as reverse docking, predict binding to a library of protein structures.
This guide will delineate a systematic in silico workflow to predict the targets of this compound, using its known interaction with eIF4A as a positive control and aiming to uncover novel putative targets.
In Silico Target Prediction Workflow
A robust in silico target prediction strategy for this compound involves a combination of ligand-based and structure-based methods. This integrated approach enhances the reliability of the predictions.
Ligand Preparation
The initial step involves obtaining the 2D or 3D structure of this compound. The SMILES (Simplified Molecular-Input Line-Entry System) string for the compound is a common starting point.
SMILES for this compound: O=C(C(C(C1=O)=C(OC)C=C2OC(C3=CC=C(O)C=C3)C(C4=CC=C(OC)C=C4)=C21)C5=CC=C(N(C)C)C=C5)=O
This structure should be converted to a 3D format and energy-minimized using computational chemistry software (e.g., Avogadro, ChemDraw).
Ligand-Based Target Prediction
Ligand-based methods are predicated on the principle that structurally similar molecules are likely to have similar biological activities. Web-based tools can be used to screen this compound against databases of known bioactive compounds.
-
SwissTargetPrediction: This server predicts targets based on a combination of 2D and 3D similarity to known ligands.
-
PharmMapper: This tool identifies potential targets by fitting the query molecule to a database of pharmacophore models derived from known protein-ligand complexes.
Structure-Based Target Prediction (Reverse Docking)
Reverse docking involves docking
An In-depth Technical Guide on the Preliminary Cytotoxicity Screening of 3'-Hydroxydehydroaglaiastatin and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific preliminary cytotoxicity screening of 3'-Hydroxydehydroaglaiastatin is limited. This guide provides a comprehensive overview based on the cytotoxic activities of closely related compounds, primarily dehydroaglaiastatin (B179284) and other aglaiastatins, to infer potential mechanisms and experimental approaches.
Introduction
This compound is a natural product isolated from plants of the Aglaia genus.[1] While specific cytotoxic data for this compound is not extensively documented in publicly accessible literature, the broader class of aglaiastatins, including dehydroaglaiastatin, has demonstrated notable cell growth inhibiting and cytotoxic activities.[2] This technical guide synthesizes the available information on related compounds to provide a framework for understanding the potential cytotoxic profile of this compound, detailing experimental protocols and potential mechanisms of action for researchers in drug discovery and development.
Cytotoxicity of Aglaiastatins
Aglaiastatins are a group of cyclopenta[b]benzofuran derivatives that have shown potent in vitro activity against various cancer cell lines.[2][3]
Quantitative Cytotoxicity Data for Related Compounds
The following table summarizes the cytotoxic activity of dehydroaglaiastatin and other related compounds from the Aglaia genus against various cancer cell lines. This data provides a comparative baseline for the potential potency of this compound.
| Compound | Cell Line | Assay Type | IC50 / ED50 | Reference |
| Dehydroaglaiastatin | Ki-ras-transformed NRK | Not Specified | Active | [2] |
| Aglaforbesin Derivative (AFD) | HCT116 (Human Colorectal Carcinoma) | MTT | 1.13 ± 0.07 µg/mL | [4][5][6] |
| Aglaforbesin Derivative (AFD) | HK-2 (Normal Human Kidney) | MTT | 6.81 ± 1.8 µg/mL | [4][5][6] |
| 4′-demethoxy-3′,4′-methylenedioxyaglafoline | U373 (Glioblastoma) | Not Specified | 0.8 ng/mL | [2] |
| 4′-demethoxy-3′,4′-methylenedioxyaglafoline | BC1 (Breast Cancer) | Not Specified | 0.9 ng/mL | [2] |
| Aglafoline | U373 (Glioblastoma) | Not Specified | 10.0 ng/mL | [2] |
| Aglafoline | BC1 (Breast Cancer) | Not Specified | 3.0 ng/mL | [2] |
| Didesmethylrocaglamide | KB (Oral Epidermoid Carcinoma) | Not Specified | 6.0 ng/mL | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the cytotoxicity screening of natural products like aglaiastatins.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7, A549) and a normal cell line (e.g., HK-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
2. Apoptosis Assessment
Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds.
-
Morphological Observation: Cells treated with the test compound are observed under a phase-contrast microscope for morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies.[7]
-
Caspase Activity Assay: Caspases are a family of proteases that play a crucial role in apoptosis. The activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured using commercially available kits.[5][6][7]
-
Cells are treated with the compound for a specified time.
-
Cells are lysed, and the lysate is incubated with a caspase-specific substrate conjugated to a fluorophore or a chromophore.
-
The fluorescence or absorbance is measured to quantify caspase activity.
-
-
TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[5][6][7]
-
Treated cells are fixed and permeabilized.
-
The cells are incubated with a reaction mixture containing TdT and fluorescently labeled dUTP.
-
The incorporated label is visualized and quantified using fluorescence microscopy or flow cytometry.
-
Potential Mechanism of Action: Inhibition of Translation
Studies on aglaiastatins suggest that their cytotoxic effects may be mediated through the inhibition of protein synthesis.[3]
Signaling Pathway
The proposed mechanism involves the targeting of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a component of the eIF4F complex. This complex is crucial for cap-dependent translation initiation.[3] By interfering with the RNA binding activity of eIF4A, aglaiastatins can inhibit the translation of specific mRNAs, including those that encode for oncoproteins.[3]
Caption: Proposed mechanism of action for aglaiastatins, including this compound.
Experimental Workflow for Cytotoxicity Screening
A typical workflow for the preliminary cytotoxicity screening of a novel compound like this compound is outlined below.
Caption: A generalized workflow for the preliminary cytotoxicity screening of a novel compound.
Conclusion
While direct experimental data for this compound is not yet widely available, the existing research on related aglaiastatins provides a strong rationale for its investigation as a potential cytotoxic agent. The experimental protocols and mechanistic insights detailed in this guide offer a robust framework for conducting a preliminary cytotoxicity screening of this and other novel natural products. Further research is warranted to elucidate the specific cytotoxic profile and mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheri Merr. on HCT116 Human Colorectal Cancer Cells [journal.waocp.org]
- 6. Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheri Merr. on HCT116 Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of 3'-Hydroxydehydroaglaiastatin and its Putative Metabolites in Human Plasma
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 3'-Hydroxydehydroaglaiastatin and its putative phase I and phase II metabolites in human plasma. This compound is a potent member of the rocaglate (or flavagline) family of natural products, known for its significant anticancer and antiviral activities. Understanding its metabolic fate is crucial for preclinical and clinical drug development. This method utilizes a simple protein precipitation for sample cleanup, followed by reversed-phase chromatography and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described protocol provides a foundational methodology for pharmacokinetic and metabolism studies, which can be further validated by researchers.
Disclaimer: The following protocol, including mass transitions and retention times, is a theoretical template for method development. All parameters must be experimentally optimized and the method fully validated according to regulatory guidelines before use in formal studies.
Introduction
This compound is a complex cyclopenta[b]benzofuran natural product isolated from plants of the Aglaia genus. Like other rocaglates, its mechanism of action involves clamping the eIF4A RNA helicase onto polypurine sequences, leading to potent and selective inhibition of protein translation. To support its development as a potential therapeutic agent, a reliable bioanalytical method is required to characterize its pharmacokinetic profile and identify its major metabolites. LC-MS/MS is the gold standard for such analyses due to its high sensitivity, selectivity, and speed.[1][2] This application note provides a comprehensive, albeit theoretical, protocol for researchers to establish such a method.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS Grade).
-
Chemicals: this compound reference standard, internal standard (IS) (e.g., a structurally similar, stable-isotope labeled analog or another rocaglate not present in the study).
-
Biological Matrix: Blank human plasma (K2-EDTA).
-
Supplies: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, pipette tips, vials for LC autosampler.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[3][4]
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of internal standard (IS) working solution to all tubes except for the blank matrix samples.
-
To precipitate proteins, add 200 µL of ice-cold acetonitrile to each tube.
-
Vortex mix each tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant into autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS System and Conditions
A standard high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is recommended.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| LC System | Standard UHPLC System |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.5 | |
| 4.5 | |
| 4.6 | |
| 5.5 |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +4500 V |
| Source Temp. | 500°C |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen, Medium |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation
Quantitative analysis is performed using MRM. The precursor ion is the protonated molecule [M+H]⁺, which is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is selected in the third quadrupole (Q3) for detection. The following table lists the theoretical MRM transitions for this compound and its predicted metabolites.
Table 3: Theoretical MRM Transitions for this compound and Putative Metabolites
| Analyte | Putative Biotransformation | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Collision Energy (eV) |
| This compound | Parent Compound | 541.2 | 389.1 (Quantifier) | 35 |
| 541.2 | 283.1 (Qualifier) | 45 | ||
| Metabolite 1 (M1) | Oxidation (+O) | 557.2 | 405.1 | 35 |
| Metabolite 2 (M2) | O-Demethylation (-CH₂) | 527.2 | 375.1 | 35 |
| Metabolite 3 (M3) | Glucuronidation (+C₆H₈O₆) | 717.2 | 541.2 | 25 |
| Internal Standard (IS) | e.g., Silvestrol | 781.3 | 543.2 | 40 |
Note: The Internal Standard (IS) shown is an example (Silvestrol); an ideal IS would be a stable-isotope labeled version of the analyte.
Calibration Curve and Quality Control
For quantification, calibration standards and quality control (QC) samples should be prepared by spiking known concentrations of the reference standard into blank plasma. A typical calibration curve might span from 0.1 to 200 ng/mL.
Table 4: Example Calibration and QC Levels
| Sample Type | Concentration (ng/mL) |
| Calibration Standard 1 | 0.1 |
| Calibration Standard 2 | 0.5 |
| Calibration Standard 3 | 2 |
| Calibration Standard 4 | 10 |
| Calibration Standard 5 | 50 |
| Calibration Standard 6 | 100 |
| Calibration Standard 7 | 150 |
| Calibration Standard 8 | 200 |
| Lower Limit of Quantification (LLOQ) | 0.1 |
| Quality Control - Low (LQC) | 0.3 |
| Quality Control - Medium (MQC) | 80 |
| Quality Control - High (HQC) | 160 |
Visualizations
Experimental Workflow
The overall process from sample receipt to data analysis is outlined below.
Caption: LC-MS/MS experimental workflow.
Predicted Metabolic Pathway
Based on common drug metabolism pathways, this compound is predicted to undergo Phase I (oxidation, demethylation) and Phase II (glucuronidation) reactions.
References
- 1. High-throughput quantitative bioanalysis by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 3. Essential Guide to LCMS Sample Preparation Techniques [hplcvials.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Extraction and Purification of 3'-Hydroxydehydroaglaiastatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction and purification of 3'-Hydroxydehydroaglaiastatin, a potent bioactive rocaglamide (B1679497) derivative isolated from plants of the Aglaia genus. Rocaglamides, including this compound, are of significant interest to the scientific community due to their pronounced anticancer and protein synthesis inhibitory activities. The methodologies outlined herein are based on established procedures for the isolation of similar natural products from Aglaia species, providing a comprehensive guide for obtaining this compound in high purity for research and drug development purposes.
Introduction
This compound is a member of the cyclopenta[b]benzofuran class of natural products, commonly referred to as rocaglamides or flavaglines.[1] These compounds are exclusively found in plants of the genus Aglaia and are known for their wide range of biological activities, including potent insecticidal, anti-inflammatory, and particularly, anticancer properties.[2][3] this compound, an alkaloid with the chemical formula C31H28N2O7, has demonstrated significant cytotoxicity against various cancer cell lines, making it a promising candidate for further investigation in drug discovery programs.[4][5]
The primary mechanism of action for rocaglamides involves the inhibition of protein synthesis. Specifically, they target the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is crucial for the initiation of translation.[4][5][6] By clamping eIF4A onto polypurine sequences within the 5' untranslated region of mRNAs, rocaglamides stall the scanning of the 43S pre-initiation complex, thereby preventing the synthesis of proteins critical for cancer cell proliferation and survival.[6][7][8] This unique mode of action makes this compound and related compounds valuable tools for cancer research and potential therapeutic leads.
This application note details a robust protocol for the extraction of this compound from Aglaia plant material, followed by a multi-step purification strategy to achieve high purity.
Materials and Methods
Plant Material
Dried and powdered plant material (leaves, twigs, or bark) of Aglaia odorata or other rocaglamide-producing Aglaia species.
Solvents and Reagents
-
Methanol (B129727) (ACS grade)
-
Chloroform (B151607) (ACS grade)
-
Ethyl acetate (B1210297) (ACS grade)
-
n-Hexane (ACS grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade, deionized)
-
Silica (B1680970) gel (for column chromatography, 70-230 mesh)
-
TLC plates (silica gel 60 F254)
-
Vanillin-sulfuric acid spray reagent
-
Deuterated chloroform (CDCl3) for NMR analysis
Equipment
-
Grinder or mill
-
Soxhlet extractor or large-scale percolation apparatus
-
Rotary evaporator
-
Glass chromatography columns
-
Fraction collector
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
UV-Vis spectrophotometer
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
High-Resolution Mass Spectrometer (HRMS)
Experimental Protocols
Extraction
-
Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.
-
Extraction:
-
Option A: Maceration: Macerate 1 kg of the powdered plant material with 5 L of methanol at room temperature for 72 hours with occasional stirring. Filter the extract and repeat the process two more times with fresh solvent.
-
Option B: Soxhlet Extraction: Pack the powdered plant material into a large Soxhlet thimble and extract with methanol for 48-72 hours.
-
-
Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
Solvent Partitioning
-
Suspend the crude methanolic extract in a mixture of methanol and water (9:1 v/v).
-
Perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate.
-
Collect each fraction and evaporate the solvent under reduced pressure. The chloroform and ethyl acetate fractions are expected to contain the rocaglamide derivatives.
Purification
3.3.1. Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in n-hexane.
-
Sample Loading: Dissolve the dried chloroform or ethyl acetate fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate. For example:
-
n-Hexane (100%)
-
n-Hexane:Ethyl acetate (9:1, 8:2, 7:3, 1:1, v/v)
-
Ethyl acetate (100%)
-
Ethyl acetate:Methanol (9:1, v/v)
-
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 20-50 mL) and monitor the separation by Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 1:1). Visualize the spots under UV light (254 nm and 366 nm) and by spraying with vanillin-sulfuric acid reagent followed by heating.
-
Pooling Fractions: Combine the fractions that show similar TLC profiles and contain the target compound.
3.3.2. Preparative HPLC
-
Sample Preparation: Dissolve the semi-purified fraction containing this compound in HPLC-grade methanol or acetonitrile and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 semi-preparative or preparative column (e.g., 10 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water is typically effective. For example, a linear gradient from 30% to 70% acetonitrile over 40 minutes.
-
Flow Rate: 2-5 mL/min.
-
Detection: UV detection at 254 nm and 280 nm.
-
-
Fraction Collection: Collect the peaks corresponding to this compound based on the retention time.
-
Purity Check: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions and evaporate the solvent to obtain the purified compound.
Structure Elucidation and Characterization
The identity and purity of the isolated this compound should be confirmed by spectroscopic methods:
-
1H NMR and 13C NMR: To determine the chemical structure.
-
HRMS: To confirm the molecular formula.
-
UV-Vis Spectroscopy: To determine the absorption maxima.
Data Presentation
The following table summarizes the cytotoxic activity of dehydroaglaiastatin (B179284) and related rocaglamide derivatives against various human cancer cell lines. This data highlights the potent anticancer potential of this class of compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| Dehydroaglaiastatin | HepG2 | 0.69 | [9] |
| 8b-O-5-oxohexylrocaglaol | HepG2 | 4.77 | [9] |
| Rocaglaol | HepG2 | 7.37 | [9] |
| Rocaglamide Derivative 1 | L5178Y | 0.0051 | [2] |
| Rocaglamide Derivative 2 | L5178Y | 0.0064 | [2] |
| Rocaglamide Derivative 3 | L5178Y | 0.0548 | [2] |
Visualizations
Experimental Workflow
References
- 1. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. znaturforsch.com [znaturforsch.com]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. escholarship.org [escholarship.org]
- 5. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical constituents of Aglaia elaeagnoidea and Aglaia odorata and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 3'-Hydroxydehydroaglaiastatin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and cancer. The discovery of novel anti-inflammatory agents is a key focus of drug development. 3'-Hydroxydehydroaglaiastatin is a natural compound that has shown potential as an anti-inflammatory agent. This document provides detailed protocols for the in vitro evaluation of the anti-inflammatory effects of this compound using the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line, a widely accepted model for inflammation research.[1][2][3][4][5] The protocols outline the assessment of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β).
Proposed Mechanism of Action
This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8][9][10] Upon stimulation by LPS, these pathways are activated, leading to the transcription and release of pro-inflammatory mediators. By inhibiting components of these pathways, this compound may reduce the production of NO, PGE2, TNF-α, IL-6, and IL-1β, thereby mitigating the inflammatory response.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
Cell Culture and Maintenance
The murine macrophage cell line RAW 264.7 is a suitable model for in vitro anti-inflammatory studies.[1][3]
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells should be subcultured every 2-3 days to maintain logarithmic growth.
Cell Viability Assay (MTT Assay)
Prior to evaluating the anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
In Vitro Anti-inflammatory Assay Workflow
Caption: Experimental workflow for the in vitro anti-inflammatory assay.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
NO production is an indicator of the inflammatory response.[11][12][13][14]
-
Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[12]
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[12]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.[11]
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
Measurement of Prostaglandin E2 (PGE2) Production (ELISA)
PGE2 is a key mediator of inflammation. Its levels can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[15][16][17][18][19]
-
Follow the cell seeding, pre-treatment, and LPS stimulation protocol as described for the NO assay.
-
Collect the cell culture supernatant.
-
Perform the PGE2 ELISA according to the manufacturer's instructions. A general procedure is as follows:
-
Add standards and samples to a microplate pre-coated with a capture antibody.[16]
-
Add a fixed amount of HRP-labeled PGE2 to compete with the PGE2 in the sample.
-
After incubation and washing, add a substrate solution. The color development is inversely proportional to the amount of PGE2 in the sample.[16]
-
Stop the reaction and measure the absorbance at 450 nm.[15][16]
-
Calculate the PGE2 concentration from the standard curve.
-
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) (ELISA)
The levels of key pro-inflammatory cytokines can be measured using sandwich ELISA kits.[20][21][22][23]
-
Follow the cell seeding, pre-treatment, and LPS stimulation protocol as described for the NO assay.
-
Collect the cell culture supernatant.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the respective kit manufacturer's instructions. The general principle is:
-
Add standards and samples to wells of a microplate coated with a capture antibody specific for the cytokine.
-
After incubation and washing, add a biotin-conjugated detection antibody.
-
Following another incubation and wash, add streptavidin-HRP.
-
Add a substrate solution to develop color, which is directly proportional to the amount of cytokine present.
-
Stop the reaction and measure the absorbance at 450 nm.[22]
-
Determine the cytokine concentrations from their respective standard curves.
-
Data Presentation
Quantitative data should be presented in a clear and structured format to facilitate comparison.
Table 1: Effect of this compound on RAW 264.7 Cell Viability
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± SD |
| 1 | Value ± SD |
| 5 | Value ± SD |
| 10 | Value ± SD |
| 25 | Value ± SD |
| 50 | Value ± SD |
| 100 | Value ± SD |
| SD: Standard Deviation |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated RAW 264.7 Cells
| Treatment | NO Concentration (µM) | % Inhibition |
| Control (no LPS) | Value ± SD | - |
| LPS (1 µg/mL) | Value ± SD | 0 |
| LPS + Compound (Conc. 1) | Value ± SD | Value |
| LPS + Compound (Conc. 2) | Value ± SD | Value |
| LPS + Compound (Conc. 3) | Value ± SD | Value |
| SD: Standard Deviation |
Table 3: Inhibition of Prostaglandin E2 (PGE2) Production by this compound in LPS-stimulated RAW 264.7 Cells
| Treatment | PGE2 Concentration (pg/mL) | % Inhibition |
| Control (no LPS) | Value ± SD | - |
| LPS (1 µg/mL) | Value ± SD | 0 |
| LPS + Compound (Conc. 1) | Value ± SD | Value |
| LPS + Compound (Conc. 2) | Value ± SD | Value |
| LPS + Compound (Conc. 3) | Value ± SD | Value |
| SD: Standard Deviation |
Table 4: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (no LPS) | Value ± SD | Value ± SD | Value ± SD |
| LPS (1 µg/mL) | Value ± SD | Value ± SD | Value ± SD |
| LPS + Compound (Conc. 1) | Value ± SD | Value ± SD | Value ± SD |
| LPS + Compound (Conc. 2) | Value ± SD | Value ± SD | Value ± SD |
| LPS + Compound (Conc. 3) | Value ± SD | Value ± SD | Value ± SD |
| SD: Standard Deviation |
Conclusion
The protocols described in this application note provide a robust framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By quantifying its effects on the production of key inflammatory mediators in LPS-stimulated macrophages, researchers can gain valuable insights into its potential as a therapeutic agent. The data generated from these assays, when presented in the structured tables provided, will allow for a clear and comprehensive assessment of the compound's anti-inflammatory efficacy. Further investigation into the specific molecular targets within the NF-κB and MAPK pathways will help to fully elucidate its mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitivity towards HDAC inhibition is associated with RTK/MAPK pathway activation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitric Oxide Griess Assay [bio-protocol.org]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Protocol Griess Test [protocols.io]
- 15. raybiotech.com [raybiotech.com]
- 16. cloud-clone.com [cloud-clone.com]
- 17. elkbiotech.com [elkbiotech.com]
- 18. abcam.com [abcam.com]
- 19. file.elabscience.com [file.elabscience.com]
- 20. ELISA of serum TNF-α, IL-1β, IL-10, and IL-6 concentrations [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Assessing the Neuroprotective Effects of Novel Compounds in Cell Culture: A General Framework
Introduction
The quest for novel neuroprotective agents is a cornerstone of research into neurodegenerative diseases and brain injury. Identifying compounds that can mitigate neuronal damage and promote survival is crucial for developing effective therapies. While specific data on the neuroprotective effects of 3'-Hydroxydehydroaglaiastatin are not currently available in the public domain, this document provides a comprehensive set of application notes and detailed protocols for assessing the neuroprotective potential of novel chemical entities, such as a hypothetical aglaiastatin derivative, in a cell culture setting. These protocols are designed for researchers, scientists, and drug development professionals.
I. Application Notes
1.1. Rationale for In Vitro Neuroprotection Assays
In vitro cell culture models are indispensable tools for the initial screening and characterization of potential neuroprotective compounds. They offer a controlled environment to investigate the direct effects of a compound on neuronal cells and to elucidate its mechanism of action. Key advantages include:
-
High-throughput screening: Allows for the rapid testing of numerous compounds at various concentrations.
-
Mechanistic insights: Facilitates the study of specific cellular and molecular pathways involved in neuroprotection.
-
Cost-effectiveness: More economical and less ethically complex than in vivo animal studies for initial assessments.
-
Reduction in animal use: Aligns with the "3Rs" principle (Replacement, Reduction, and Refinement) of animal research.
1.2. Cellular Models for Neuroprotection Studies
The choice of cell line is critical and depends on the specific research question. Commonly used cell lines for neuroprotection studies include:
-
SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype. It is widely used to model neurotoxicity and neurodegenerative diseases.
-
PC12: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF).
-
Primary Neuronal Cultures: Derived directly from rodent brain tissue (e.g., cortical, hippocampal, or cerebellar neurons), these cells more closely mimic the in vivo environment but are more challenging to maintain.
-
HT22: A murine hippocampal cell line often used to study oxidative stress-induced neuronal cell death.
1.3. Inducing Neuronal Damage in Vitro
To assess neuroprotective effects, neuronal damage must first be induced. The choice of neurotoxic insult should be relevant to the pathological condition being modeled:
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) are commonly used to induce oxidative damage, a key feature of many neurodegenerative diseases.
-
Excitotoxicity: Glutamate or N-methyl-D-aspartate (NMDA) can be used to model the excessive neuronal stimulation that occurs in conditions like stroke and epilepsy.[1]
-
Mitochondrial Dysfunction: Rotenone or 1-methyl-4-phenylpyridinium (MPP+) can inhibit the mitochondrial respiratory chain, leading to energy failure and cell death, relevant to Parkinson's disease models.
-
Neuroinflammation: Lipopolysaccharide (LPS) can be used to activate microglia and induce an inflammatory response that is toxic to neurons.
II. Experimental Protocols
This section provides detailed protocols for key experiments to assess the neuroprotective effects of a novel compound (referred to as "Compound X").
2.1. Protocol 1: Determination of Optimal Non-Toxic Concentration of Compound X
Objective: To determine the highest concentration of Compound X that does not exhibit cytotoxicity to the chosen neuronal cell line. This is crucial to ensure that any observed protective effects are not due to confounding factors related to the compound's own toxicity.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
Compound X stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Compound X in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of Compound X (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used to dissolve Compound X).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The highest concentration that shows no significant decrease in cell viability is considered the maximum non-toxic concentration for subsequent experiments.
2.2. Protocol 2: Assessment of Neuroprotective Effects against Oxidative Stress
Objective: To evaluate the ability of Compound X to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y cells
-
Complete culture medium
-
Compound X (at non-toxic concentrations)
-
Hydrogen peroxide (H₂O₂)
-
96-well plates
-
MTT solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells as described in Protocol 1.
-
Pre-treatment: After 24 hours, remove the medium and add 100 µL of medium containing various non-toxic concentrations of Compound X. Incubate for a predetermined time (e.g., 2 hours).
-
Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration that induces significant cell death (e.g., 100 µM; this concentration should be optimized in preliminary experiments).
-
Incubation: Co-incubate the cells with Compound X and H₂O₂ for 24 hours.
-
MTT Assay: Perform the MTT assay as described in Protocol 1.
-
Data Analysis: Compare the viability of cells treated with H₂O₂ alone to those pre-treated with Compound X before H₂O₂ exposure.
2.3. Protocol 3: Western Blot Analysis of Apoptotic and Pro-Survival Markers
Objective: To investigate the molecular mechanism of neuroprotection by examining the effect of Compound X on key proteins involved in apoptosis and cell survival signaling pathways.
Materials:
-
SH-SY5Y cells
-
6-well plates
-
Compound X
-
H₂O₂
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-phospho-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed SH-SY5Y cells in 6-well plates. Treat the cells as described in Protocol 2 (Control, H₂O₂ alone, Compound X + H₂O₂).
-
Protein Extraction: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin).
III. Data Presentation
Quantitative data from the experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Cytotoxicity of Compound X on SH-SY5Y Cells
| Concentration of Compound X (µM) | Cell Viability (% of Control) ± SD |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.7 ± 5.1 |
| 1 | 99.2 ± 3.8 |
| 10 | 97.5 ± 4.2 |
| 50 | 95.1 ± 5.5 |
| 100 | 65.3 ± 6.2 |
| p < 0.05 compared to vehicle control. |
Table 2: Neuroprotective Effect of Compound X against H₂O₂-Induced Cytotoxicity
| Treatment Group | Cell Viability (% of Control) ± SD |
| Control | 100 ± 5.2 |
| H₂O₂ (100 µM) | 45.8 ± 4.9 |
| Compound X (10 µM) + H₂O₂ | 62.1 ± 5.5 |
| Compound X (50 µM) + H₂O₂ | 78.5 ± 6.1 |
| *p < 0.05 compared to H₂O₂ alone. |
Table 3: Densitometric Analysis of Western Blot Results
| Treatment Group | Bcl-2/Bax Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) | p-Akt/Akt Ratio (Fold Change) |
| Control | 1.00 | 1.00 | 1.00 |
| H₂O₂ (100 µM) | 0.45 ± 0.08 | 3.52 ± 0.41 | 0.61 ± 0.09 |
| Compound X (50 µM) + H₂O₂ | 0.89 ± 0.11 | 1.87 ± 0.25 | 1.55 ± 0.18 |
| p < 0.05 compared to H₂O₂ alone. |
IV. Visualization of Workflows and Signaling Pathways
Diagram 1: Experimental Workflow for Assessing Neuroprotection
Caption: Workflow for in vitro assessment of neuroprotective compounds.
Diagram 2: Hypothetical Signaling Pathway of Neuroprotection by Compound X
Caption: Potential mechanism of Compound X-mediated neuroprotection.
References
Application Notes and Protocols for Target Identification and Validation of 3'-Hydroxydehydroaglaiastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Hydroxydehydroaglaiastatin is a natural product belonging to the rocaglamide (B1679497) class of compounds, isolated from plants of the Aglaia genus.[1] Rocaglamides have garnered significant interest in the scientific community due to their potent biological activities, including anticancer, anti-inflammatory, and antiviral properties. A primary molecular target for several well-studied rocaglamides is the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that plays a crucial role in the initiation of protein synthesis.[2] This document provides a comprehensive guide for researchers aiming to identify and validate the molecular targets of this compound, with a focus on its potential interaction with eIF4A and its downstream cellular effects.
These application notes and protocols are designed to provide a robust framework for investigating the mechanism of action of this compound, a critical step in the drug discovery and development process.[3]
Hypothesized Primary Target and Signaling Pathways
Based on the known activities of related rocaglamide compounds, a primary hypothesized target for this compound is the eukaryotic translation initiation factor 4A (eIF4A) . Inhibition of eIF4A disrupts the translation of specific mRNAs, particularly those with complex 5' untranslated regions, which often encode for proteins involved in cell growth, proliferation, and survival.[2][4]
Downstream of eIF4A inhibition, two key signaling pathways are likely to be affected:
-
eIF4A-mediated Translation Initiation Pathway: Direct inhibition of eIF4A will disrupt the formation of the eIF4F complex, leading to a global or selective reduction in protein synthesis.[5][6]
-
NF-κB Signaling Pathway: Many proteins that regulate the NF-κB pathway are themselves regulated by eIF4A-dependent translation. Therefore, inhibition of eIF4A can lead to the suppression of NF-κB activity, a key regulator of inflammation and cell survival.[1][7][8][9]
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured overview of the types of quantitative data that will be generated through the described experimental protocols. Initial dose-response experiments are crucial to determine the optimal concentration range for this compound in each assay.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| DU145 | Prostate Cancer | To be determined | To be determined |
| HeLa | Cervical Cancer | To be determined | To be determined |
| A549 | Lung Cancer | To be determined | To be determined |
| BJAB | Burkitt's Lymphoma | To be determined | To be determined |
Table 2: Target Engagement and Functional Assay Readouts
| Assay | Cell Line | Parameter Measured | Expected Outcome with this compound |
| CETSA | A549 | Thermal stabilization of eIF4A | Increased melting temperature (Tm) of eIF4A |
| Cell Cycle Analysis | DU145 | Percentage of cells in G1, S, G2/M phases | G1 phase arrest |
| Apoptosis Assay | DU145 | Percentage of apoptotic cells (Annexin V positive) | Increased apoptosis |
| NF-κB Reporter Assay | HEK293T | Luciferase activity | Decreased luciferase activity |
Experimental Protocols
Herein, we provide detailed methodologies for key experiments to identify and validate the molecular targets of this compound.
Protocol 1: Affinity Chromatography coupled with Mass Spectrometry (AC-MS) for Target Identification
This protocol aims to identify direct binding partners of this compound from a cellular lysate.[10][11][12]
1.1. Materials and Reagents:
-
This compound
-
NHS-activated Sepharose beads
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffers (e.g., PBS with varying salt concentrations)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or a solution of this compound)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and reagents
-
Mass spectrometer (e.g., Orbitrap or Q-TOF)
1.2. Experimental Workflow:
1.3. Detailed Steps:
-
Immobilization of this compound: Covalently couple this compound to NHS-activated Sepharose beads according to the manufacturer's protocol. A control with beads alone (no compound) should be prepared in parallel.
-
Cell Lysate Preparation: Culture a relevant cell line (e.g., DU145 prostate cancer cells) to high density. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors. Centrifuge to clarify the lysate.
-
Affinity Pull-down: Incubate the clarified cell lysate with the this compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with wash buffers of increasing stringency to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins using a low pH elution buffer or by competing with a high concentration of free this compound.
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.
-
Excise protein bands that are present in the compound pull-down but not in the control.
-
Perform in-gel tryptic digestion of the excised bands.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins by searching the MS/MS data against a protein database.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular context.[13][14][15][16]
2.1. Materials and Reagents:
-
This compound
-
Cell culture medium and reagents
-
PBS (Phosphate-Buffered Saline)
-
Cell lysis buffer (e.g., PBS with protease inhibitors and 0.4% NP-40)
-
Primary antibody against the hypothesized target (e.g., anti-eIF4A)[17]
-
HRP-conjugated secondary antibody
-
Western blot reagents (SDS-PAGE gels, transfer membranes, ECL substrate)
2.2. Experimental Workflow:
2.3. Detailed Steps:
-
Cell Treatment: Treat cultured cells (e.g., A549 lung cancer cells) with this compound at a predetermined concentration (e.g., 10x IC50) or vehicle (DMSO) for 1-2 hours.
-
Thermal Challenge:
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration and normalize all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody against the target protein (e.g., eIF4A).
-
Quantify the band intensities.
-
-
Data Analysis: Plot the normalized band intensities against the corresponding temperatures to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol 3: Cell-Based Functional Assays for Target Validation
These assays assess the downstream cellular consequences of target engagement by this compound.[18][19][20][21][22]
3.1. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells (e.g., DU145) and treat with various concentrations of this compound for 24-48 hours.
-
Cell Staining: Harvest the cells, fix them in cold 70% ethanol, and stain with a DNA-intercalating dye (e.g., propidium (B1200493) iodide) in the presence of RNase.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
3.2. Apoptosis Assay by Annexin V/PI Staining
-
Cell Treatment: Treat cells (e.g., DU145) with this compound for a specified time (e.g., 48 hours).
-
Cell Staining: Harvest the cells and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3.3. NF-κB Reporter Assay
-
Transfection: Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Cell Treatment: After 24 hours, treat the cells with this compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.
Mandatory Visualizations
Signaling Pathway Diagrams
Logical Workflow Diagram
References
- 1. NF-κB - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Frontiers | Expression and Functional Roles of Eukaryotic Initiation Factor 4A Family Proteins in Human Cancers [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 12. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. CETSA [cetsa.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pelagobio.com [pelagobio.com]
- 17. eIF4A (F52) Antibody | Cell Signaling Technology [cellsignal.com]
- 18. Cell Cycle Proliferation | Cell-Based Functional Assay [bdbiosciences.com]
- 19. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
- 20. Cell health assays | Abcam [abcam.com]
- 21. Apoptosis and Cell Cycle Assays | Biomol GmbH - Life Science Shop [biomol.com]
- 22. Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 3'-Hydroxydehydroaglaiastatin in Cancer Stem Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with the capacity for self-renewal, differentiation, and tumorigenicity. These cells are considered to be a major driver of tumor initiation, progression, metastasis, and resistance to conventional therapies. Consequently, the development of therapeutic agents that specifically target CSCs is a paramount goal in oncology research. 3'-Hydroxydehydroaglaiastatin, a member of the rocaglate family of natural products isolated from plants of the Aglaia genus, represents a promising candidate for anti-CSC therapy. While direct studies on this compound in the context of CSCs are emerging, the broader class of rocaglates has demonstrated potent and selective activity against various types of cancer stem cells, including those in glioblastoma and leukemia.[1][2] This document provides an overview of the current understanding of the mechanism of action of rocaglates, their effects on key signaling pathways in CSCs, and detailed protocols for their investigation in a research setting. It is anticipated that this compound shares a similar mechanism of action with other rocaglates, making this information relevant for its preclinical evaluation.
Mechanism of Action
Rocaglates, including by extension this compound, exert their anti-cancer effects primarily through the inhibition of protein synthesis.[2][3] This is achieved by targeting the DEAD-box RNA helicases eIF4A and DDX3X, which are critical components of the translation initiation machinery.[1][4] By clamping onto specific RNA-helicase complexes, rocaglates stall the unwinding of secondary structures in the 5'-untranslated regions of messenger RNAs (mRNAs), thereby preventing the translation of a specific subset of proteins. Many of these rocaglate-sensitive transcripts encode proteins that are crucial for cancer cell survival and proliferation, including oncoproteins and cell cycle regulators.
Notably, rocaglates exhibit selective cytotoxicity towards cancer stem cells over their non-CSC counterparts.[1] This selectivity may be attributed to the heightened dependency of CSCs on the translation of specific proteins for their survival and self-renewal. Furthermore, some rocaglates have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival, which is often dysregulated in CSCs.[5] Inhibition of Rho GTPase activity by rocaglates has also been reported, suggesting a potential role in disrupting CSC migration and metastasis.[6]
Data Presentation: Quantitative Effects of Rocaglates on Cancer Stem Cells
The following table summarizes the cytotoxic effects of various rocaglates on cancer stem cells from published literature. This data can serve as a reference for designing experiments with this compound.
| Compound | Cancer Stem Cell Type | Assay | Endpoint | Value | Reference |
| Rocaglate Acyl Sulfamide (Roc ASF) | Glioblastoma Stem Cells (GBM CSCs) | Cell Viability | EC50 | Nanomolar range | [4] |
| Rocaglamide (B1679497) | Primary Human AML Cells (CD34+) | Cell Viability (48h) | Significant cell death | - | [2] |
| Silvestrol | Primary Human AML Cells | Cell Viability | Preferential killing of LSCs | - | [2] |
Signaling Pathways and Experimental Workflows
Key Signaling Pathways Targeted by Rocaglates in Cancer Stem Cells
Rocaglates have been shown to impinge upon several critical signaling pathways that are fundamental to the maintenance and survival of cancer stem cells. The primary mechanism of translation inhibition leads to the downregulation of key proteins in these pathways.
Caption: Signaling pathways affected by rocaglates in cancer stem cells.
Experimental Workflow for Assessing Anti-CSC Activity
The following diagram outlines a typical experimental workflow to evaluate the efficacy of a compound like this compound against cancer stem cells.
Caption: Workflow for evaluating the anti-CSC activity of a compound.
Experimental Protocols
Cancer Stem Cell Enrichment and Culture
Objective: To isolate and culture a population of cells enriched for cancer stem cell characteristics.
Materials:
-
Cancer cell line of interest (e.g., glioblastoma, breast cancer)
-
Serum-free neural stem cell medium (e.g., Neurobasal medium supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates or flasks
-
Fluorescence-activated cell sorting (FACS) buffer (PBS with 2% FBS)
-
Antibodies against CSC markers (e.g., anti-CD133, anti-CD44) or ALDEFLUOR™ kit
Protocol:
-
Sphere Culture Method:
-
Culture the parental cancer cell line in standard serum-containing medium.
-
Dissociate the cells into a single-cell suspension.
-
Plate the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates with serum-free neural stem cell medium.
-
Incubate for 7-14 days, allowing for the formation of neurospheres or tumorspheres, which are enriched in CSCs.
-
-
FACS-based Sorting:
-
Prepare a single-cell suspension of the cancer cell line.
-
Incubate the cells with fluorescently-labeled antibodies against known CSC markers for that cell type.
-
Alternatively, use the ALDEFLUOR™ kit to identify cells with high aldehyde dehydrogenase (ALDH) activity, a common CSC marker.
-
Sort the marker-positive or ALDH-high population using a flow cytometer.
-
Culture the sorted CSC-enriched population in appropriate stem cell medium.
-
Sphere Formation Assay
Objective: To assess the self-renewal capacity of cancer stem cells following treatment with this compound.
Materials:
-
CSC-enriched cell population
-
Ultra-low attachment 96-well plates
-
Serum-free stem cell medium
-
This compound (or other rocaglate)
-
Microscope with imaging capabilities
Protocol:
-
Prepare a single-cell suspension of the CSC-enriched population.
-
Seed the cells at a very low density (e.g., 100-500 cells/well) in an ultra-low attachment 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a vehicle control.
-
Incubate for 7-10 days.
-
Count the number of spheres (typically >50 µm in diameter) in each well using a microscope.
-
Calculate the sphere formation efficiency (SFE) as (Number of spheres / Number of cells seeded) x 100%.
-
Compare the SFE of treated groups to the control group to determine the inhibitory effect of the compound on CSC self-renewal.
Western Blot Analysis of Signaling Pathways
Objective: To determine the effect of this compound on the expression of key proteins in CSC-related signaling pathways.
Materials:
-
CSC-enriched cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., eIF4A, DDX3X, p-NF-κB, total NF-κB, RhoA, c-Myc, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Treat CSC-enriched cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine changes in protein expression.
Conclusion
This compound, as a member of the rocaglate family, holds significant potential as a therapeutic agent targeting cancer stem cells. Its putative mechanism of action, involving the inhibition of translation initiation and subsequent disruption of key CSC signaling pathways, offers a promising strategy to overcome the challenges of tumor recurrence and therapy resistance. The experimental protocols outlined in this document provide a framework for the preclinical evaluation of this compound and other novel rocaglate derivatives in the context of cancer stem cell research. Further investigation into the specific molecular targets and downstream effects of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Rocaglate Derivatives Tip the Scale against Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The anticancer phytochemical rocaglamide inhibits Rho GTPase activity and cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Application of Novel Neuroprotective Compounds in Neurodegenerative Disease Models: A Framework
Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), represent a significant and growing global health challenge.[1] A key pathological feature of these diseases is the progressive loss of neuronal structure and function, often associated with oxidative stress, neuroinflammation, and the aggregation of misfolded proteins.[2][3][4][5][6] This application note provides a generalized framework for the initial investigation of novel neuroprotective compounds, using the hypothetical molecule 3'-Hydroxydehydroaglaiastatin , in relevant in vitro and in vivo models of neurodegeneration. The protocols and data presentation formats outlined below are based on established methodologies in the field and are intended to serve as a guide for researchers and drug development professionals.
Potential Mechanisms of Action
While specific data for this compound is not yet available, promising neuroprotective agents often target common pathological pathways in neurodegenerative disorders. These include the mitigation of oxidative stress and the modulation of neuroinflammatory responses.[7][8][9]
1.1. Attenuation of Oxidative Stress:
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative diseases.[3][5][10][11] A potential mechanism of action for a neuroprotective compound could involve the scavenging of free radicals, upregulation of endogenous antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase, glutathione (B108866) peroxidase), and inhibition of ROS-generating enzymes like NADPH oxidase.[2][7][12]
1.2. Modulation of Neuroinflammation:
Chronic neuroinflammation, mediated by activated microglia and astrocytes, contributes to the progression of neurodegeneration.[13][14][15][16] A novel compound might exert its effects by inhibiting the activation of microglia, thereby reducing the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and promoting a shift towards an anti-inflammatory M2 microglial phenotype.[14][16] Key signaling pathways involved in neuroinflammation that could be targeted include NF-κB and p38-MAPK.[2][17]
Data Presentation: Summary of Expected Quantitative Data
Effective evaluation of a novel compound requires rigorous quantitative analysis. The following tables provide a template for summarizing key experimental data.
Table 1: In Vitro Neuroprotection and Anti-inflammatory Effects
| Assay | Cell Model | Challenge/Toxin | Compound Conc. (µM) | Outcome Measure | Result (% of Control) |
| Cell Viability (MTT/LDH) | SH-SY5Y Neurons | 6-OHDA (100 µM) | 0.1, 1, 10 | % Viable Cells | |
| ROS Production (DCFDA) | Primary Cortical Neurons | Aβ1-42 (5 µM) | 0.1, 1, 10 | Fluorescence Intensity | |
| Nitric Oxide (Griess Assay) | BV-2 Microglia | LPS (1 µg/mL) | 0.1, 1, 10 | Nitrite (B80452) Concentration | |
| Cytokine Release (ELISA) | Primary Microglia | LPS (1 µg/mL) | 1, 10 | TNF-α, IL-1β (pg/mL) |
Table 2: In Vivo Efficacy in a Neurodegenerative Disease Model (e.g., MPTP Mouse Model of Parkinson's Disease)
| Behavioral Test | Treatment Group | N | Baseline Score | Post-Treatment Score | % Improvement |
| Rotarod Test (latency to fall, s) | Vehicle | 10 | |||
| Compound (10 mg/kg) | 10 | ||||
| Compound (20 mg/kg) | 10 | ||||
| Pole Test (time to turn/descend, s) | Vehicle | 10 | |||
| Compound (10 mg/kg) | 10 | ||||
| Compound (20 mg/kg) | 10 |
Table 3: In Vivo Biomarker Analysis (e.g., Immunohistochemistry of Substantia Nigra)
| Marker | Treatment Group | N | Staining Intensity (OD) | % of Control |
| Tyrosine Hydroxylase (TH) | Vehicle | 8 | ||
| Compound (10 mg/kg) | 8 | |||
| Compound (20 mg/kg) | 8 | |||
| Iba-1 (Microglial Activation) | Vehicle | 8 | ||
| Compound (10 mg/kg) | 8 | |||
| Compound (20 mg/kg) | 8 |
Experimental Protocols
Detailed and reproducible protocols are crucial for the validation of experimental findings.
3.1. Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle for 2 hours.
-
Toxin Induction: Induce neurotoxicity by adding 6-hydroxydopamine (6-OHDA) to a final concentration of 100 µM. 6-OHDA is a neurotoxin commonly used to model Parkinson's disease in vitro and in vivo.[18]
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
3.2. Protocol 2: Assessment of Anti-inflammatory Activity in BV-2 Microglial Cells
-
Cell Culture: Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Plating: Seed cells in a 24-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with this compound (e.g., 1, 10 µM) or vehicle for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Analysis (ELISA):
-
Collect the cell culture supernatant and store it at -80°C until use.
-
Quantify the levels of TNF-α and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
3.3. Protocol 3: MPTP-induced Mouse Model of Parkinson's Disease
-
Animals: Use male C57BL/6 mice (8-10 weeks old).
-
MPTP Administration: Induce parkinsonism by intraperitoneal (i.p.) injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 20 mg/kg, administered four times at 2-hour intervals. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.[18]
-
Compound Treatment: Administer this compound (e.g., 10 and 20 mg/kg, i.p.) or vehicle daily, starting 24 hours after the last MPTP injection, for 7 consecutive days.
-
Behavioral Testing (Rotarod Test):
-
Assess motor coordination and balance on day 8.
-
Place mice on a rotating rod with accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform three trials per mouse with a 15-minute inter-trial interval.
-
-
Tissue Collection and Processing:
-
On day 9, euthanize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them in 4% paraformaldehyde overnight.
-
Cryoprotect the brains in 30% sucrose (B13894) solution.
-
Section the brains at 30 µm thickness using a cryostat.
-
-
Immunohistochemistry:
-
Stain brain sections for tyrosine hydroxylase (TH) to visualize dopaminergic neurons and Iba-1 to assess microglial activation.
-
Use appropriate primary and secondary antibodies.
-
Develop the signal using a suitable chromogen (e.g., DAB).
-
Capture images using a microscope and quantify the staining intensity or cell number using image analysis software.
-
Visualization of Pathways and Workflows
Graphical representations of signaling pathways and experimental designs can aid in understanding the rationale and methodology.
Caption: Hypothetical mechanism of this compound.
Caption: General experimental workflow for compound evaluation.
Caption: Core pathological relationships in neurodegeneration.
Conclusion
This document provides a foundational framework for the preclinical evaluation of a novel neuroprotective compound, such as the hypothetical this compound, in the context of neurodegenerative diseases. The outlined protocols for in vitro and in vivo models, along with the structured data presentation and visual aids, are designed to guide researchers in generating robust and comparable data. By systematically investigating the effects of new compounds on key pathological mechanisms like oxidative stress and neuroinflammation, the scientific community can accelerate the discovery and development of effective therapies for these devastating disorders.
References
- 1. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drugs repurposing in the experimental models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Modeling of Neurodegenerative Diseases: ‘Step by Step’ and ‘Network’ Organization of the Complexes of Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Stress: A Key Modulator in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative stress and neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurodegenerative diseases and catechins: (−)-epigallocatechin-3-gallate is a modulator of chronic neuroinflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of microglia in inflammation-mediated neurodegenerative diseases: mechanisms and strategies for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Neuroinflammation in Adult Neurogenesis and Alzheimer Disease: Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Roles of Oxidative Stress in Synaptic Dysfunction and Neuronal Cell Death in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Targeting Microglia in Neuroinflammation: H3 Receptor Antagonists as a Novel Therapeutic Approach for Alzheimer's Disease, Parkinson's Disease, and Autism Spectrum Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroinflammation of Microglial Regulation in Alzheimer’s Disease: Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The neuroinflammatory role of microglia in Alzheimer's disease and their associated therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing extraction yield of 3'-Hydroxydehydroaglaiastatin from Aglaia species
Welcome to the technical support center for the optimization of 3'-Hydroxydehydroaglaiastatin extraction from Aglaia species. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during the extraction and purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which species is it typically isolated?
A1: this compound is a member of the rocaglate (or flavagline) class of natural products.[1] These compounds are known for their potent biological activities, including anticancer properties. The primary source for this compound is Aglaia odorata Lour.[2]
Q2: What are the main challenges in achieving a high yield of this compound?
A2: The primary challenges include the relatively low concentration of rocaglates in the plant material, potential degradation of the compound during extraction, and the complexity of separating it from a multitude of other secondary metabolites present in the crude extract.[3][4] Optimizing each step of the process, from solvent selection to chromatographic purification, is crucial for maximizing yield.
Q3: Which solvents are most effective for the initial extraction of rocaglates?
A3: Rocaglates are typically extracted using polar to semi-polar solvents. Studies on various Aglaia species have successfully used ethanol (B145695), methanol (B129727), and chloroform (B151607) for the initial extraction.[3][5] A common approach involves extraction with 95% ethanol, followed by partitioning of the crude extract.[3]
Q4: What is a typical expected yield for rocaglates from Aglaia species?
A4: The yield of rocaglates is generally low and can vary significantly based on the plant part used, geographical source, harvesting time, and the specific extraction method. While data for this compound is not widely published, yields for other rocaglates, such as rocaglaol (B190029) from Aglaia odorata, can be in the range of approximately 8-10 mg per kilogram of dried plant material.[3]
Troubleshooting Guide
This guide addresses common problems encountered during the extraction of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Target Compound in Crude Extract | 1. Incorrect Plant Material: Misidentification of the Aglaia species or use of a chemotype with low rocaglate content. 2. Improper Sample Preparation: Insufficient grinding of the plant material, leading to poor solvent penetration. 3. Inefficient Initial Extraction: Suboptimal choice of solvent, inadequate extraction time, or unsuitable temperature. | 1. Verify the botanical identity of the plant material. If possible, analyze a small sample of a reference standard to confirm the presence of rocaglates. 2. Ensure the plant material is dried and finely powdered to maximize the surface area for extraction. 3. Perform sequential extractions with solvents of varying polarity (e.g., ethanol followed by chloroform). Consider advanced methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency. |
| Significant Loss of Compound During Liquid-Liquid Partitioning | 1. Incorrect Solvent System: The polarity of the partitioning solvents may not be suitable for selectively separating the target compound. 2. Emulsion Formation: An emulsion at the solvent interface can trap the compound, preventing efficient separation. | 1. This compound is a moderately polar compound. Ensure the solvent system (e.g., partitioning a methanol/water suspension against n-hexane and then ethyl acetate (B1210297) or chloroform) effectively separates lipids and highly nonpolar compounds from the desired rocaglates.[3] 2. To break emulsions, try adding brine (saturated NaCl solution) or centrifuging the mixture. |
| Poor Resolution During Chromatographic Purification | 1. Inappropriate Stationary Phase: The chosen stationary phase (e.g., silica (B1680970) gel) may not be optimal for separating closely related rocaglate derivatives. 2. Suboptimal Mobile Phase: The solvent gradient may be too steep or not selective enough. 3. Column Overloading: Applying too much crude or semi-purified extract to the column. | 1. Standard silica gel is commonly used.[3] Consider using reversed-phase (C18) silica for compounds that are difficult to separate on normal phase. 2. Develop the elution method using Thin Layer Chromatography (TLC) first. Employ a shallow gradient elution of solvents like petroleum ether/acetone or chloroform/methanol.[3][5] 3. Reduce the amount of sample loaded onto the column. Perform a preliminary fractionation step if the extract is particularly complex. |
| Degradation of this compound | 1. Exposure to High Temperatures: Rocaglates can be sensitive to heat, which may be applied during solvent evaporation. 2. pH Instability: Strongly acidic or basic conditions during extraction or purification can lead to degradation. | 1. Use a rotary evaporator under reduced pressure at a low temperature (e.g., below 40°C) to remove solvents. 2. Maintain neutral pH conditions throughout the extraction and purification process unless a specific step requires acidification or basification, in which case exposure time should be minimized. |
Data Presentation: Rocaglates from Aglaia Species
The following tables summarize key information regarding the extraction and yield of rocaglates.
Table 1: Selected Rocaglate Derivatives Isolated from Aglaia Species
| Compound | Aglaia Species Source(s) | Reference(s) |
| This compound | Aglaia odorata | [2] |
| Rocaglamide | Aglaia elliptifolia, Aglaia odorata | [1] |
| Silvestrol | Aglaia foveolata, Aglaia silvestris | [6] |
| Rocaglaol | Aglaia odorata | [3] |
| Aglaroxin D (Aglaiastatin) | Aglaia duperreana, Aglaia odorata | [1] |
Table 2: Estimated Extraction Yields of Rocaglates
| Compound | Plant Part | Starting Material (Dry Wt.) | Final Yield | Approximate Yield (% w/w) | Reference(s) |
| Rocaglaol | Leaves | 15 kg | 133 mg | ~0.00089% | [3] |
| 3'-Hydroxy rocaglamide | Twigs | 7 kg | 102 mg | ~0.00146% | [5] |
| General Range for Minor Secondary Metabolites | - | - | - | 0.001% - 0.05% | General Estimate |
Note: Yields are highly variable and depend on numerous factors. This table is for estimation purposes.
Experimental Protocols
Generalized Protocol for Extraction and Isolation of this compound
This protocol is a generalized procedure based on methods used for isolating rocaglates from Aglaia species.[3][5] Optimization will be required for specific laboratory conditions and plant material.
-
Preparation of Plant Material:
-
Air-dry the plant material (leaves or twigs of Aglaia odorata) in the shade.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
-
-
Initial Solvent Extraction:
-
Macerate or reflux the powdered plant material with 95% ethanol (EtOH) at room temperature or slightly elevated temperature (e.g., 40-50°C) for 24-72 hours. Repeat this step 2-3 times with fresh solvent to ensure exhaustive extraction.
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a viscous crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude ethanol extract in a mixture of water and methanol (e.g., 9:1 or 7:3 v/v).
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity.
-
First, partition against a nonpolar solvent like n-hexane or petroleum ether to remove lipids and other nonpolar impurities. Discard the nonpolar layer (or save for other analysis).
-
Next, partition the remaining aqueous-methanolic phase against a semi-polar solvent such as chloroform (CHCl₃) or ethyl acetate (EtOAc). The rocaglates will typically partition into this organic layer.
-
-
Collect the chloroform or ethyl acetate fraction and concentrate it under reduced pressure to yield a semi-purified extract.
-
-
Chromatographic Purification:
-
Subject the semi-purified extract to column chromatography over silica gel.
-
Elute the column with a gradient solvent system, such as petroleum ether-acetone or chloroform-methanol, gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., ceric sulfate).
-
Combine fractions containing compounds with similar Rf values to the target.
-
-
Final Purification:
-
Subject the combined fractions to further chromatographic steps as needed. This may include repeated column chromatography on silica gel or reversed-phase (C18) silica.
-
Final purification can often be achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
-
Structure Verification:
-
Confirm the identity and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, 2D-NMR).
-
Visualizations
Caption: A generalized workflow for the extraction and isolation of this compound.
Caption: A decision tree for troubleshooting low extraction yield issues.
References
- 1. Update on Phytochemical and Biological Studies on Rocaglate Derivatives from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. znaturforsch.com [znaturforsch.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 3'-Hydroxydehydroaglaiastatin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3'-Hydroxydehydroaglaiastatin in aqueous buffers during experimental procedures.
Troubleshooting Guide
This guide addresses common problems, their potential causes, and actionable solutions to ensure consistent and reliable experimental outcomes.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous buffer. The final concentration of DMSO may be insufficient to maintain solubility. | 1. Decrease Final Concentration: Lower the final concentration of the compound in the assay. 2. Optimize DMSO Concentration: Ensure the final DMSO concentration is sufficient to aid solubility, typically between 0.1% and 0.5% in cell-based assays. Note that higher concentrations can be toxic to cells.[1] 3. Stepwise Dilution: Perform serial dilutions in the aqueous buffer rather than a single large dilution.[2] 4. Vigorous Mixing: Immediately vortex or pipette vigorously after adding the DMSO stock to the aqueous buffer to ensure rapid and uniform dispersion.[3] |
| Inconsistent or non-reproducible bioassay results. | Poor solubility leading to variable effective concentrations of the compound. Aggregation of the compound in the assay medium.[4] Degradation of the compound in aqueous buffer over the course of the experiment. | 1. Confirm Solubility: Visually inspect for any precipitate after dilution. If possible, quantify the soluble fraction. 2. Use Solubilizing Excipients: Consider the use of co-solvents or excipients (see protocols below). 3. Prepare Fresh Solutions: Always prepare working solutions immediately before use from a frozen stock.[1] 4. Assess Stability: If possible, perform a time-course experiment to check for loss of activity, which might indicate compound degradation. |
| Compound appears insoluble even in 100% DMSO. | The compound may have very low intrinsic solubility. The DMSO may have absorbed water, reducing its solvating power.[5][6] | 1. Use Anhydrous DMSO: Ensure the use of high-purity, anhydrous DMSO.[3] 2. Gentle Warming and Sonication: Gently warm the solution (e.g., to 37°C) and/or use a bath sonicator for 5-10 minutes to aid dissolution.[3][7] Be cautious, as excessive heat can degrade the compound. |
| Low or no activity observed in the assay. | The compound may not be sufficiently soluble at the tested concentration to elicit a biological response. The compound may have degraded. | 1. Increase Solubility: Employ the solubilization strategies outlined in this guide. 2. Higher (but Soluble) Concentrations: Test a higher concentration of the compound that remains fully solubilized. 3. Protect from Light and Air: Store stock solutions protected from light and consider purging with an inert gas if oxidation is a concern. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of poorly water-soluble compounds like rocaglates.[8][9] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% anhydrous DMSO.[3]
Q2: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A2: To avoid cellular toxicity, the final concentration of DMSO in cell culture media should typically be kept below 0.5%.[1][2] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q3: My compound precipitates out of solution over time in the incubator. What can I do?
A3: This indicates that the compound is not stable or soluble enough in the final assay medium under the experimental conditions. Consider the following:
-
Use of Excipients: Incorporate solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween-80) in your final buffer.
-
Reduce Incubation Time: If the experimental design allows, reduce the incubation time to minimize the chance of precipitation.
-
Reformulation: For longer-term experiments, a more stable formulation, such as a lipid-based system, might be necessary.
Q4: Can I use other organic solvents besides DMSO?
A4: While other solvents like ethanol (B145695) or DMF can be used, DMSO generally offers superior solubilizing power for a wide range of compounds.[3] If you use an alternative solvent, it is essential to determine its compatibility with your assay and its potential for cellular toxicity.
Q5: How should I store my stock solution of this compound?
A5: Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2][3] When stored properly, DMSO stock solutions are typically stable for several months.
Quantitative Data: Solubility of Related Rocaglates
| Solvent/Formulation System | Achievable Concentration of Rocaglamide (B1679497) | Reference |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 7.5 mg/mL (14.84 mM) | [10] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | ≥ 7.5 mg/mL (14.84 mM) | [11] |
| 5% DMSO in 95% Saline | ≥ 4.76 mg/mL (9.42 mM) | [10] |
| DMSO | 100 mg/mL (197.8 mM) | [5] |
Note: SBE-β-CD (Sulfobutylether-β-cyclodextrin), PEG300 (Polyethylene glycol 300), Tween-80 (Polysorbate 80). These values should be used as a guide and the solubility of this compound should be determined empirically.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weigh the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[3]
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.[2]
Protocol 2: Solubilization using a Co-solvent Formulation (for in vitro/in vivo use)
This protocol is adapted from a formulation used for rocaglamide and should be optimized for this compound.[11]
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Prepare a Concentrated Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 75 mg/mL).
-
Co-solvent Mixture: In a sterile tube, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.
-
Final Dilution: Add 450 µL of saline (or your desired aqueous buffer) to the mixture to achieve the final volume of 1 mL. Mix well. The final concentrations will be 10% DMSO, 40% PEG300, and 5% Tween-80.
Protocol 3: Solubilization using Cyclodextrin (for in vitro/in vivo use)
This protocol is based on a formulation for rocaglamide using Sulfobutylether-β-cyclodextrin (SBE-β-CD).[10]
-
Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline or your desired aqueous buffer.
-
Prepare DMSO Stock: Prepare a stock solution of this compound in DMSO at 10 times the desired final concentration.
-
Dilution: Add 1 part of the DMSO stock solution to 9 parts of the 20% SBE-β-CD solution.
-
Mixing: Vortex thoroughly to ensure the formation of the inclusion complex.
Mandatory Visualizations
Signaling Pathway of Rocaglates
Rocaglates, including this compound, are known to inhibit protein synthesis by targeting the eukaryotic initiation factor 4A (eIF4A).[5][11][12] eIF4A is an RNA helicase that unwinds the 5' untranslated regions (UTRs) of mRNAs, a critical step for the initiation of translation.[12] By clamping eIF4A onto mRNA, rocaglates stall the scanning 43S pre-initiation complex, thereby inhibiting the translation of a subset of mRNAs, many of which encode oncoproteins.[13]
Caption: Inhibition of the eIF4A-mediated translation initiation pathway by this compound.
Experimental Workflow for Solubility Enhancement
This workflow outlines the logical steps a researcher should take when encountering solubility issues with this compound.
Caption: A logical workflow for troubleshooting and enhancing the solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ziath.com [ziath.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]
- 13. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation Studies of 3'-Hydroxydehydroaglaiastatin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability and degradation studies of 3'-Hydroxydehydroaglaiastatin under stress conditions.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the experimental process.
Question: My this compound sample shows significant degradation under all stress conditions, making it difficult to identify primary degradation products. What should I do?
Answer: If extensive degradation is observed, consider reducing the stress level. You can achieve this by:
-
Decreasing the concentration of the stressor: For acid and base hydrolysis, use lower molarity solutions (e.g., 0.01 N instead of 0.1 N). For oxidative stress, use a lower concentration of hydrogen peroxide.[1]
-
Shortening the exposure time: Analyze samples at earlier time points to capture the initial degradation products before they degrade further.
-
Lowering the temperature: Conduct the stress studies at a lower temperature to slow down the degradation rate.[2]
Question: I am not observing any degradation for this compound under the recommended stress conditions. What does this indicate?
Answer: If no degradation is observed, it suggests that this compound is highly stable under the tested conditions. However, to ensure the stability-indicating nature of your analytical method, it is crucial to demonstrate that it can detect degradation products if they were present. Consider applying more vigorous stress conditions, such as:
-
Increasing the concentration of the stressor.
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Prolonging the exposure time.
-
Increasing the temperature.[3]
It is important to note that the goal is to achieve partial degradation (typically 5-20%) to demonstrate the method's capability to separate degradants from the parent drug.[1]
Question: The retention time of my main peak for this compound is shifting between different stress samples. What could be the cause?
Answer: Peak shifting can be caused by several factors:
-
pH changes in the sample: Acidic or basic residues from the stress conditions can alter the pH of the sample injected into the HPLC system, affecting the ionization state of the analyte and its interaction with the stationary phase. Ensure that the samples are neutralized before injection.
-
Column degradation: Harsh acidic or basic conditions can degrade the stationary phase of the HPLC column over time, leading to changes in retention. Use a guard column and dedicate a column specifically for stability studies if possible.
-
Mobile phase inconsistency: Ensure the mobile phase is prepared consistently for all runs.
Question: I am having trouble separating the degradation products from the parent peak of this compound. What can I do to improve the resolution?
Answer: To improve chromatographic separation, you can:
-
Optimize the mobile phase composition: Adjust the ratio of organic solvent to aqueous buffer. A gradient elution may be necessary to resolve complex mixtures of degradation products.[4][5]
-
Change the column: Experiment with different stationary phases (e.g., C8, Phenyl) that may offer different selectivity for your compound and its degradants.
-
Adjust the pH of the mobile phase: Modifying the pH can change the ionization of the analytes and improve separation.
-
Modify the flow rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.
Data Presentation
The following tables are templates to summarize quantitative data from stability and degradation studies.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Number of Degradation Products | Major Degradation Product (RT) |
| Acid Hydrolysis | 0.1 N HCl | 24 h | 60 | Data | Data | Data |
| Base Hydrolysis | 0.1 N NaOH | 24 h | 60 | Data | Data | Data |
| Oxidative | 3% H₂O₂ | 24 h | 25 | Data | Data | Data |
| Thermal | Dry Heat | 48 h | 80 | Data | Data | Data |
| Photolytic | UV Light (254 nm) | 24 h | 25 | Data | Data | Data |
Note: This table presents example stress conditions. Actual conditions may need to be optimized for this compound.[2][6][7]
Table 2: Purity and Assay of this compound under Accelerated Stability Conditions
| Time Point (Months) | Storage Condition | % Purity | % Assay |
| 0 | 25°C / 60% RH | Data | Data |
| 3 | 40°C / 75% RH | Data | Data |
| 6 | 40°C / 75% RH | Data | Data |
Note: This table is a template for presenting data from a formal stability study.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Forced Degradation (Stress) Studies
Forced degradation studies are performed to establish the intrinsic stability of the drug substance and to develop a stability-indicating analytical method.[1][3]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.[8]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at 60°C for 24 hours.
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N NaOH.
-
Dilute the solution to a final concentration of 100 µg/mL with the mobile phase and analyze by HPLC.[6]
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at 60°C for 24 hours.
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N HCl.
-
Dilute the solution to a final concentration of 100 µg/mL with the mobile phase and analyze by HPLC.[6]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature (25°C) for 24 hours, protected from light.
-
Dilute the solution to a final concentration of 100 µg/mL with the mobile phase and analyze by HPLC.[1]
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a hot air oven maintained at 80°C for 48 hours.
-
After exposure, dissolve the sample in the solvent to obtain a concentration of 1 mg/mL and then dilute to 100 µg/mL with the mobile phase for HPLC analysis.[6]
-
-
Photolytic Degradation:
-
Expose a known amount of solid this compound to UV light (254 nm) in a photostability chamber for 24 hours.
-
Simultaneously, keep a control sample in the dark.
-
After exposure, prepare solutions of both the exposed and control samples at a concentration of 100 µg/mL in the mobile phase for HPLC analysis.[6][8]
-
Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities.[9]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectrophotometry (e.g., 254 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Note: This is a generic starting method and must be optimized and validated for the specific application.[4][10]
Mandatory Visualizations
Experimental Workflow
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. ijrpp.com [ijrpp.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. scispace.com [scispace.com]
- 8. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
- 10. questjournals.org [questjournals.org]
Technical Support Center: Reverse-Phase HPLC Analysis of 3'-Hydroxydehydroaglaiastatin
Welcome to the technical support center for the chromatographic analysis of 3'-Hydroxydehydroaglaiastatin. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize the resolution of this compound in reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to improve the resolution of this compound?
A1: Begin by ensuring your HPLC system is functioning correctly by running a system suitability test with a standard mixture. Check the health of your column, as performance can degrade over time. The most straightforward initial adjustments to improve resolution involve optimizing the mobile phase composition, specifically the ratio of organic solvent to aqueous buffer, and adjusting the mobile phase pH.[1][2]
Q2: How does the mobile phase composition affect the separation of this compound?
A2: The mobile phase composition is a critical factor influencing retention and selectivity.[2] In reverse-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will generally increase the retention time of this compound, which can lead to better separation from other components.[3][4] The choice of organic solvent itself (acetonitrile vs. methanol) can also alter selectivity due to different interactions with the analyte and the stationary phase.[5][6]
Q3: What role does the column chemistry play in improving resolution?
A3: The stationary phase chemistry is a powerful tool for improving resolution. If you are not achieving adequate separation on a standard C18 column, consider switching to a different stationary phase, such as a Phenyl-Hexyl or a cyano column.[3][5] These alternative chemistries can offer different selectivity for complex molecules like this compound.
Q4: Can temperature adjustments enhance the resolution?
A4: Yes, column temperature can significantly impact separation. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency.[7] However, in some cases, a lower temperature may increase retention and improve the resolution of closely eluting peaks.[2] It is important to experiment with temperature to find the optimal condition for your specific separation.
Troubleshooting Guide: Resolving Common Issues
This guide addresses specific problems you may encounter during the analysis of this compound.
Issue 1: My peak for this compound is tailing. What can I do?
-
Possible Cause 1: Secondary Interactions with Silanols: The hydroxyl groups on this compound can interact with exposed silanol (B1196071) groups on the silica-based stationary phase, causing peak tailing.[8][9]
-
Solution A: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or acetic acid) can suppress the ionization of the silanol groups, reducing these interactions.[8]
-
Solution B: Use a High-Purity Column: Modern, high-purity silica (B1680970) columns have fewer exposed silanol groups and are less prone to this issue.
-
Solution C: Add a Competing Base: In some cases, adding a small amount of a basic modifier like triethylamine (B128534) (TEA) can help, but this is often not necessary with modern columns.[8]
-
-
Possible Cause 2: Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or dilute the sample.[10]
-
Issue 2: The peak for this compound is fronting. How can I fix this?
-
Possible Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the peak to front.[1][11]
-
Possible Cause 2: Severe Column Overload: While often associated with tailing, severe mass overload can also cause peak fronting.[1]
Issue 3: I am observing broad peaks for this compound, leading to poor resolution.
-
Possible Cause 1: Low Flow Rate: A flow rate that is too far below the column's optimum can lead to band broadening.[10]
-
Solution: Consult the column manufacturer's guidelines and optimize the flow rate. Generally, increasing the flow rate can lead to sharper peaks, but an excessively high flow rate can decrease resolution.[2]
-
-
Possible Cause 2: System Dead Volume: Excessive tubing length or poorly made connections can increase the dead volume of your system, causing peaks to broaden.[11]
-
Solution: Use tubing with a small internal diameter and ensure all fittings are secure.
-
-
Possible Cause 3: Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to broader peaks.
-
Solution: Flush the column with a strong solvent. If this does not help, the column may need to be replaced.[10]
-
Data Presentation: Impact of Method Parameters on Resolution
The following table summarizes the expected effects of adjusting key HPLC parameters on the separation of this compound.
| Parameter Adjusted | Direction of Change | Expected Effect on Retention Time (k') | Expected Effect on Peak Width | Expected Effect on Resolution (Rs) |
| % Organic Solvent | Decrease | Increase | May Increase | Generally Improves |
| Increase | Decrease | May Decrease | Generally Decreases | |
| Column Temperature | Increase | Decrease | Generally Decreases | May Improve or Decrease |
| Decrease | Increase | Generally Increases | May Improve or Decrease | |
| Flow Rate | Decrease | Increase | May Increase | May Improve |
| Increase | Decrease | May Decrease | May Decrease | |
| Mobile Phase pH | Lower (e.g., add acid) | Varies based on pKa | May Decrease (sharper peak) | May Improve |
Experimental Protocols
Protocol 1: Baseline RP-HPLC Method for this compound
This protocol provides a starting point for method development.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20-50% B
-
25-45 min: 50-80% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at an appropriate wavelength for this compound (a wavelength scan is recommended to determine the optimal wavelength).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% formic acid).
Protocol 2: Optimizing Mobile Phase Selectivity
This protocol is designed to systematically evaluate the effect of different organic modifiers.
-
Initial Analysis: Perform an analysis using the baseline method with acetonitrile as the organic modifier (Solvent B).
-
Solvent Exchange: Replace acetonitrile with methanol (B129727) as Solvent B.
-
Method Adaptation: Adjust the gradient profile to achieve a similar retention time window as the acetonitrile method. Since methanol is a weaker solvent than acetonitrile in reverse-phase HPLC, you will likely need a higher proportion of methanol to achieve similar elution times.
-
Comparative Analysis: Run the analysis with the methanol-based mobile phase.
-
Evaluation: Compare the chromatograms from the acetonitrile and methanol methods. Look for changes in peak spacing and resolution, which indicate a change in selectivity.[5][6]
Mandatory Visualizations
Caption: A workflow for troubleshooting poor resolution in HPLC.
Caption: Key HPLC parameters influencing peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. chromtech.com [chromtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phcog.com [phcog.com]
- 8. hplc.eu [hplc.eu]
- 9. waters.com [waters.com]
- 10. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 11. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
Troubleshooting low yields in the semi-synthesis of 3'-Hydroxydehydroaglaiastatin derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the semi-synthesis of 3'-Hydroxydehydroaglaiastatin derivatives. The following sections address common issues encountered during experimental work, offering potential solutions and detailed protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific challenges you may encounter during the semi-synthesis of this compound derivatives, particularly when starting from rocaglamide (B1679497) or its analogues.
1. Low Yield of the 3'-Hydroxylated Intermediate
-
Question: I am attempting to introduce a hydroxyl group at the 3'-position of my rocaglamide precursor, but I am consistently obtaining low yields. What are the potential causes and solutions?
-
Answer: Low yields in the 3'-hydroxylation step can stem from several factors, including incomplete reaction, side-product formation, or degradation of the starting material or product. Below is a troubleshooting guide to address this issue.
-
Incomplete Reaction:
-
Insufficient Reagent: Ensure that the oxidizing agent is used in sufficient molar excess. For complex substrates, a higher excess may be required to drive the reaction to completion.
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at an adequate rate. Conversely, excessive heat can lead to degradation. Experiment with a temperature gradient to find the optimal balance.
-
Inadequate Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Side-Product Formation:
-
Over-oxidation: Strong oxidizing agents can lead to the formation of undesired byproducts. Consider using a milder or more selective oxidizing agent.
-
Reaction with Other Functional Groups: The rocaglamide scaffold contains multiple reactive sites. Protect sensitive functional groups that may react with the oxidizing agent before proceeding with the hydroxylation step.
-
-
Degradation:
-
Instability of Starting Material or Product: Rocaglamide derivatives can be sensitive to strongly acidic or basic conditions. Ensure the reaction pH is controlled. The product may also be unstable, necessitating prompt purification after the reaction is complete.
-
-
2. Inefficient Dehydrogenation to the Dehydroaglaiastatin (B179284) Scaffold
-
Question: Following the hydroxylation step, I am struggling to achieve efficient dehydrogenation to form the dehydroaglaiastatin core. What are the common pitfalls?
-
Answer: The dehydrogenation step is critical for forming the final product and can be challenging. Low yields are often attributed to the choice of dehydrogenating agent, reaction conditions, and substrate stability.
-
Choice of Dehydrogenating Agent:
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is a common reagent for such transformations. The success of the reaction is highly dependent on the solvent and temperature. Aromatic solvents like benzene (B151609) or toluene (B28343) are often used.[1][2][3][4]
-
Lead Tetraacetate: This reagent can also be effective for dehydrogenation.[5][6] Careful control of stoichiometry is crucial to avoid side reactions.
-
-
Reaction Conditions:
-
Anhydrous Conditions: Moisture can interfere with many dehydrogenation reactions. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Temperature Control: These reactions can be exothermic. Maintaining the recommended temperature is critical to prevent the formation of byproducts.
-
-
3. Difficulty in Product Purification
-
Question: I am having trouble purifying the final this compound derivative. What purification strategies are recommended?
-
Answer: The polarity of the hydroxylated and dehydrogenated product can be very similar to that of the starting material and certain byproducts, making purification challenging.
-
Chromatography Techniques:
-
Flash Column Chromatography: This is the most common initial purification step. A careful selection of the solvent system is required to achieve good separation. Experiment with different solvent gradients (e.g., hexane/ethyl acetate (B1210297), dichloromethane (B109758)/methanol).
-
High-Performance Liquid Chromatography (HPLC): For obtaining highly pure material, preparative reverse-phase HPLC is often necessary.[7][8] A gradient of acetonitrile (B52724) in water with a small amount of trifluoroacetic acid (TFA) or formic acid is a common mobile phase.
-
-
4. Characterization Challenges of the Final Product
-
Question: I have isolated a product, but I am unsure about its identity and purity. How can I confidently characterize this compound derivatives?
-
Answer: Comprehensive spectroscopic analysis is essential for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The introduction of the 3'-hydroxyl group and the double bond in the dehydroaglaiastatin core will lead to characteristic shifts in the aromatic region of the ¹H NMR spectrum.[9][10][11][12][13][14]
-
¹³C NMR: The chemical shifts of the carbons in the modified rings will also be indicative of the successful transformation.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial to confirm the molecular formula of the final product.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for transformations relevant to the semi-synthesis of this compound derivatives, based on literature for related compounds. Please note that optimal conditions will vary depending on the specific substrate.
| Reaction Step | Reagent | Solvent | Temperature | Time | Typical Yield Range | Reference |
| Benzylic Hydroxylation | m-CPBA | Dichloromethane | 0 °C to rt | 2-6 h | 40-60% | General Protocol |
| Dehydrogenation | DDQ | Benzene or Toluene | Reflux | 4-24 h | 50-85% | [1][2][3][4] |
| Dehydrogenation | Lead Tetraacetate | Benzene | Reflux | 2-8 h | 45-70% | [5][6] |
Experimental Protocols
Protocol 1: General Procedure for Benzylic Hydroxylation of a Rocaglamide Derivative
-
Dissolution: Dissolve the rocaglamide starting material (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.5-2.0 equivalents) portion-wise over 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: General Procedure for Dehydrogenation using DDQ
-
Dissolution: Dissolve the 3'-hydroxy-rocaglamide intermediate (1 equivalent) in anhydrous benzene or toluene in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.
-
Reagent Addition: Add DDQ (1.1-1.5 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the precipitated hydroquinone.
-
Washing: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Further purification by preparative HPLC may be required to obtain a highly pure product.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the semi-synthesis of this compound derivatives.
Troubleshooting Logic for Low Yields
Caption: A decision tree for troubleshooting low yields in the semi-synthesis process.
Potential Signaling Pathway Inhibition
Rocaglamide and its derivatives are known to inhibit protein synthesis by targeting the eukaryotic initiation factor 4A (eIF4A).[15][16][17][18] They are also potent inhibitors of the NF-κB signaling pathway.[19][20][21][22][23]
Caption: Putative inhibitory effects on eIF4A and NF-κB signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ [organic-chemistry.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. rsc.org [rsc.org]
- 10. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000754) [hmdb.ca]
- 12. 3-Hydroxypyridine(109-00-2) 1H NMR spectrum [chemicalbook.com]
- 13. 3-Hydroxypropionitrile(109-78-4) 1H NMR [m.chemicalbook.com]
- 14. 3-Hydroxybenzaldehyde(100-83-4) 1H NMR spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Discovery and Characterization of a Eukaryotic Initiation Factor 4A-3-Selective Inhibitor That Suppresses Nonsense-Mediated mRNA Decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rocaglamide derivatives are potent inhibitors of NF-kappa B activation in T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Rocaglamide-A Potentiates Osteoblast Differentiation by Inhibiting NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. longdom.org [longdom.org]
Minimizing batch-to-batch variability of 3'-Hydroxydehydroaglaiastatin extracts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability of 3'-Hydroxydehydroaglaiastatin extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a complex alkaloid belonging to the rocaglamide (B1679497) or flavagline class of natural products. Its primary natural source is plants of the Aglaia genus, particularly Aglaia odorata. These compounds are known for their potent biological activities, including anticancer properties.
Q2: What are the main causes of batch-to-batch variability in this compound extracts?
A2: Batch-to-batch variability in natural product extracts is a common challenge. For this compound, the key factors include:
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Raw Material Heterogeneity: The concentration of rocaglamides in Aglaia odorata can vary significantly based on the geographical location of the plant, climate, soil conditions, harvest time, and post-harvest processing and storage.
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Extraction Protocol Deviations: Inconsistent application of the extraction protocol, including variations in solvent-to-solid ratio, extraction time, temperature, and agitation, can lead to different extraction efficiencies and impurity profiles.
-
Solvent Quality: The purity and grade of the solvents used can introduce variability. Using solvents from different suppliers or of different grades can affect the extraction process.
Q3: How can I standardize my this compound extracts for reproducible experimental results?
A3: Standardization is crucial for ensuring the reliability of your research. This can be achieved by:
-
Establishing Quality Control Parameters: Define clear specifications for the identity, purity, and concentration of this compound in your extract.
-
Quantitative Analysis: Employ a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to quantify the amount of this compound in each batch.
-
Consistent Sourcing and Processing: Whenever possible, source your plant material from the same location and under the same conditions. Ensure that your drying, grinding, and storage procedures are standardized.
Q4: What is the proposed mechanism of action for this compound's anticancer activity?
A4: this compound, like other rocaglamides, is believed to exert its anticancer effects through the inhibition of the STAT3 signaling pathway. This pathway is often constitutively activated in cancer cells and plays a key role in cell proliferation, survival, and angiogenesis. By inhibiting STAT3, these compounds can induce apoptosis and inhibit tumor growth.
Troubleshooting Guides
This section provides solutions to common issues encountered during the extraction and analysis of this compound.
Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Improper Solvent Polarity | Test a range of solvents with varying polarities (e.g., n-hexane, ethyl acetate (B1210297), acetone (B3395972), ethanol, methanol). Consider using a sequential extraction with solvents of increasing polarity. Rocaglamides are moderately polar, and a solvent like ethyl acetate or acetone is often a good starting point. |
| Insufficient Extraction Time or Temperature | Optimize the extraction time and temperature. For maceration, increase the soaking time. For Soxhlet extraction, increase the number of cycles. Be cautious with temperature, as excessive heat can degrade the target compound. |
| Inadequate Grinding of Plant Material | Ensure the plant material is finely and consistently ground. A smaller particle size increases the surface area for solvent penetration and improves extraction efficiency. |
| Poor Solvent-to-Solid Ratio | Increase the volume of solvent relative to the amount of plant material to ensure complete wetting and extraction. A common starting ratio is 1:10 or 1:20 (w/v). |
High Impurity Content in the Extract
| Potential Cause | Troubleshooting Steps |
| Non-Selective Solvent | Employ a preliminary extraction with a non-polar solvent like n-hexane to remove lipids and other non-polar impurities before extracting with a more polar solvent for the target compound. |
| Co-extraction of Pigments and Tannins | Consider a pre-extraction wash with a dilute acidic or basic solution, depending on the stability of this compound. Alternatively, use column chromatography with silica (B1680970) gel or a similar stationary phase for purification. |
| Degradation of Target Compound | If you suspect degradation is creating impurities, reduce the extraction temperature and protect the extract from light. |
Inconsistent HPLC-UV Quantification Results
| Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Ensure the column is properly conditioned. Check for column contamination and flush if necessary. Optimize the mobile phase pH to ensure the analyte is in a single ionic state. |
| Inconsistent Retention Times | Use a column oven to maintain a stable temperature. Prepare fresh mobile phase for each run and ensure accurate composition. Check for leaks in the HPLC system. |
| Baseline Noise or Drift | Degas the mobile phase thoroughly. Use high-purity solvents and additives. Clean the detector flow cell. |
| Non-Linear Calibration Curve | Check for detector saturation by diluting the standards. Ensure the standards are accurately prepared and stable. |
Experimental Protocols
Protocol 1: General Extraction of Rocaglamides from Aglaia odorata
-
Preparation of Plant Material: Air-dry the leaves and twigs of Aglaia odorata in the shade. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Defatting: Macerate the powdered plant material with n-hexane (1:10 w/v) for 24 hours at room temperature with occasional shaking. Filter and discard the n-hexane extract. Repeat this step twice to remove non-polar impurities.
-
Extraction: Air-dry the defatted plant material. Macerate the dried powder with ethyl acetate (1:10 w/v) for 48 hours at room temperature with occasional shaking.
-
Concentration: Filter the ethyl acetate extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
-
Fractionation (Optional): The crude extract can be further purified by column chromatography over silica gel, eluting with a gradient of n-hexane and ethyl acetate.
Protocol 2: Quantification of this compound by HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Gradient Program:
-
0-5 min: 30% A
-
5-25 min: 30% to 70% A
-
25-30 min: 70% to 100% A
-
30-35 min: 100% A
-
35-40 min: 100% to 30% A
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol (B129727) and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the crude extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Data Presentation
Table 1: Effect of Extraction Solvent on the Yield of this compound
| Solvent | Extraction Method | Extraction Time (h) | Yield of Crude Extract (%) | Content of this compound in Extract (mg/g) |
| n-Hexane | Maceration | 48 | 1.2 ± 0.2 | Not Detected |
| Dichloromethane | Maceration | 48 | 3.5 ± 0.4 | 1.8 ± 0.3 |
| Ethyl Acetate | Maceration | 48 | 5.1 ± 0.6 | 4.2 ± 0.5 |
| Acetone | Maceration | 48 | 6.3 ± 0.5 | 3.5 ± 0.4 |
| Ethanol | Maceration | 48 | 8.2 ± 0.7 | 2.1 ± 0.3 |
| Methanol | Maceration | 48 | 9.5 ± 0.8 | 1.5 ± 0.2 |
Data are presented as mean ± standard deviation (n=3). This table is a hypothetical representation to illustrate data presentation.
Visualizations
Technical Support Center: Method Refinement for Sensitive Detection of 3'-Hydroxydehydroaglaiastatin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of 3'-Hydroxydehydroaglaiastatin in biological matrices. The information is intended for researchers, scientists, and drug development professionals. Please note that as of late 2025, detailed validated methods for this compound are not widely published. Therefore, this guide presents a comprehensive framework based on established principles of bioanalytical method development and validation for similar small molecules using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing a sensitive method for this compound in biological matrices?
A1: The primary challenges include:
-
Low Endogenous Levels: If the compound is an endogenous or a low-dose xenobiotic, achieving the necessary sensitivity (limit of detection and quantification) can be difficult.
-
Matrix Effects: Biological matrices like plasma, serum, and tissue homogenates are complex and can cause ion suppression or enhancement, leading to inaccurate quantification.[1][2]
-
Analyte Stability: this compound may be susceptible to degradation during sample collection, processing, and storage. Stability assessments are crucial.[3]
-
Chromatographic Resolution: Separating the analyte from isobaric interferences and matrix components is critical for accurate measurement.
-
Non-specific Binding: The analyte may adsorb to container surfaces or proteins, leading to recovery issues.
Q2: Which analytical technique is most suitable for the sensitive detection of this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and specificity.[4] It allows for the separation of the analyte from interfering substances and its detection based on its unique mass-to-charge ratio and fragmentation pattern.
Q3: How can I minimize matrix effects in my assay?
A3: To mitigate matrix effects, consider the following strategies:
-
Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of matrix components.[1] Protein precipitation is a simpler but generally less clean method.
-
Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components that can cause ion suppression.
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.
-
Dilution of the Sample: If the analyte concentration allows, diluting the sample can reduce the concentration of interfering matrix components.
Q4: What are the key parameters to evaluate during bioanalytical method validation?
A4: According to FDA guidance, the key parameters for bioanalytical method validation include selectivity, sensitivity, calibration curve, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and stock solution).[5][6][7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | 1. Instrument not tuned or calibrated.2. Incorrect mass transitions selected.3. Analyte degradation.4. Poor ionization efficiency.5. Low extraction recovery. | 1. Perform system suitability tests and ensure the mass spectrometer is properly tuned and calibrated.[8]2. Optimize the precursor and product ions for this compound using direct infusion.3. Prepare fresh samples and standards. Evaluate analyte stability under different conditions.[3]4. Adjust mobile phase pH and organic content to promote better ionization.[1]5. Optimize the sample preparation method (e.g., change SPE sorbent, LLE solvent). |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent incompatible with mobile phase.4. Column overload. | 1. Flush the column or replace it if necessary.[9]2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.4. Reduce the injection volume or sample concentration. |
| High Background Noise | 1. Contaminated mobile phase or LC system.2. Matrix interferences.3. Improperly cleaned ion source. | 1. Use high-purity solvents and flush the LC system.[9]2. Improve sample cleanup to remove more matrix components.3. Clean the ion source, capillary, and lenses according to the manufacturer's recommendations.[9] |
| Inconsistent Retention Times | 1. Leak in the LC system.2. Air bubbles in the pump.3. Inconsistent mobile phase composition.4. Column temperature fluctuations. | 1. Check all fittings for leaks.[8]2. Purge the pumps to remove any trapped air.[2]3. Prepare fresh mobile phase and ensure proper mixing.4. Use a column oven to maintain a stable temperature.[2] |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation.2. Variable matrix effects.3. Unstable instrument performance. | 1. Ensure consistent execution of the sample preparation protocol. Automation can improve reproducibility.[4]2. Use a stable isotope-labeled internal standard to compensate for variability.3. Run system suitability tests to confirm instrument performance before and during the analytical run.[8] |
Experimental Protocols
Hypothetical LC-MS/MS Method for this compound in Human Plasma
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Pre-treatment: To 100 µL of plasma, add 10 µL of an internal standard working solution (e.g., ¹³C₆-3'-Hydroxydehydroaglaiastatin) and 200 µL of 4% phosphoric acid. Vortex for 30 seconds.
-
SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Hypothetical):
-
This compound: Q1 541.2 -> Q3 250.1 (Quantifier), Q1 541.2 -> Q3 310.2 (Qualifier)
-
¹³C₆-3'-Hydroxydehydroaglaiastatin (IS): Q1 547.2 -> Q3 256.1
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Quantitative Data Summary (Hypothetical Validation Data)
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 11.2% |
| Accuracy (% Bias) | -7.8% to 9.3% |
| Mean Extraction Recovery | 85.2% |
| Matrix Effect (%CV) | ≤ 12.1% |
| Freeze-Thaw Stability (3 cycles) | Stable (% change < 10%) |
| Short-Term Stability (24h at RT) | Stable (% change < 8%) |
| Long-Term Stability (-80°C for 3 months) | Stable (% change < 13%) |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. ijsat.org [ijsat.org]
- 5. Bioanalytical Method Validation | Ofni Systems [ofnisystems.com]
- 6. centerforbiosimilars.com [centerforbiosimilars.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. myadlm.org [myadlm.org]
- 9. zefsci.com [zefsci.com]
Addressing matrix effects in LC-MS analysis of 3'-Hydroxydehydroaglaiastatin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of 3'-Hydroxydehydroaglaiastatin and similar small molecule analytes.
Troubleshooting Guide: Overcoming Matrix Effects
Problem: Poor reproducibility, accuracy, or sensitivity in your LC-MS/MS assay for this compound.
Matrix effects, the suppression or enhancement of analyte ionization by co-eluting endogenous components from the sample matrix, are a common cause of these issues.[1][2][3] Phospholipids are major contributors to matrix effects in biological samples like plasma.[1][4] This guide provides a systematic approach to identifying and mitigating these effects.
Step 1: Assess the Presence and Severity of Matrix Effects
Before implementing mitigation strategies, it's crucial to determine if matrix effects are indeed impacting your assay. Two primary methods are used for this assessment:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][5][6] A constant flow of this compound solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Dips or peaks in the baseline signal indicate the presence of matrix effects.[6]
-
Post-Extraction Spike: This quantitative method compares the analyte response in a pre-spiked neat solution to a post-spiked extracted blank matrix.[1] A significant difference in the signal indicates the presence of matrix effects.
Step 2: Implement Mitigation Strategies
Based on the assessment, employ one or more of the following strategies to reduce or eliminate matrix effects.
FAQ: General Questions about Matrix Effects
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[7][8] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3]
Q2: What are the common causes of matrix effects in bioanalysis?
A2: In biological matrices such as plasma or serum, the most common culprits are endogenous components like phospholipids, salts, and metabolites.[1][4] Phospholipids are particularly problematic as they are abundant in cell membranes and can co-extract with the analyte of interest, leading to significant ion suppression.[4]
Q3: How can I tell if matrix effects are impacting my results for this compound?
A3: Common indicators of matrix effects include poor reproducibility of results between different sample lots, inaccurate quantification, and a loss of sensitivity.[2] To confirm, you can perform specific experiments like post-column infusion to visualize regions of ion suppression or enhancement, or a post-extraction spike experiment to quantify the extent of the matrix effect.[1][5][6]
FAQ: Sample Preparation Strategies
Q4: Which sample preparation technique is most effective at reducing matrix effects?
A4: While protein precipitation (PPT) is a simple and common technique, it is often ineffective at removing phospholipids, a major source of matrix effects.[1] More effective techniques include:
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquids.[1] Optimizing the pH and solvent polarity can enhance the removal of interferences.[1]
-
Solid-Phase Extraction (SPE): SPE offers a more selective way to isolate the analyte of interest while removing interfering compounds.[1][9] Specialized SPE sorbents are available that specifically target the removal of phospholipids.[9][10]
Q5: Are there specific SPE products designed for phospholipid removal?
A5: Yes, several commercially available SPE products are designed for efficient phospholipid removal. These often utilize technologies like HybridSPE-Phospholipid, which combines protein precipitation with specific phospholipid retention.[4] These methods can significantly clean up the sample prior to LC-MS analysis.[11]
The following table summarizes the typical effectiveness of different sample preparation techniques in removing phospholipids.
| Sample Preparation Technique | Typical Phospholipid Removal Efficiency |
| Protein Precipitation (PPT) | Low |
| Liquid-Liquid Extraction (LLE) | Moderate to High (solvent dependent) |
| Standard Solid-Phase Extraction (SPE) | Moderate to High |
| Phospholipid Removal SPE | High to Very High |
FAQ: Use of Internal Standards
Q6: How does using an internal standard help with matrix effects?
A6: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added at a known concentration to all samples, calibrators, and quality controls.[12] The IS co-elutes with the analyte and experiences similar matrix effects. By using the ratio of the analyte response to the IS response for quantification, variability due to matrix effects can be compensated for.[3][12]
Q7: What is the best type of internal standard to use for this compound?
A7: A Stable Isotope-Labeled (SIL) Internal Standard is the gold standard for compensating for matrix effects.[12][13][14][15] A SIL-IS has the same chemical structure as the analyte but is enriched with stable isotopes (e.g., ²H, ¹³C, ¹⁵N), giving it a different mass.[12][16] This ensures it has nearly identical extraction recovery and chromatographic behavior, and experiences the same degree of ion suppression or enhancement as the analyte.[12] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.[13][14]
The table below illustrates the impact of using a SIL-IS on assay precision and accuracy in the presence of matrix effects.
| Parameter | Without Internal Standard | With Structural Analog IS | With SIL-IS |
| Precision (%CV) | > 20% | 10-20% | < 15% |
| Accuracy (%Bias) | ± 30% | ± 20% | ± 15% |
FAQ: Chromatographic and Mass Spectrometric Solutions
Q8: Can I change my LC method to reduce matrix effects?
A8: Yes, optimizing your chromatographic separation can be a very effective strategy.[3] By modifying the mobile phase, gradient profile, or switching to a different column chemistry, you can aim to chromatographically separate this compound from the co-eluting matrix components that are causing ion suppression.[17]
Q9: Are there any mass spectrometer settings that can help?
A9: While less common for mitigating matrix effects than sample preparation or chromatography, you can investigate different ionization sources (e.g., APCI instead of ESI) as they can be less susceptible to matrix effects for certain analytes.[1] Additionally, ensuring optimal source parameters is crucial for maximizing analyte signal and can help to some extent.[18][19]
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
-
Prepare a solution of this compound in a suitable solvent at a concentration that provides a stable and moderate signal on the mass spectrometer.
-
Set up a T-junction between the LC column outlet and the mass spectrometer inlet.
-
Infuse the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min) into the mobile phase flow post-column using a syringe pump.
-
Establish a stable baseline signal for the infused analyte.
-
Inject a blank matrix sample that has been subjected to your standard sample preparation procedure.
-
Monitor the signal of the infused analyte. Any significant deviation (suppression or enhancement) from the baseline indicates the presence of matrix effects at that retention time.
Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects
-
Prepare two sets of samples:
-
Set A: Spike a known amount of this compound into a neat solution (e.g., mobile phase).
-
Set B: Extract a blank matrix sample using your established procedure. Spike the same known amount of this compound into the final extracted sample.
-
-
Analyze both sets of samples by LC-MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Experimental setup for post-column infusion analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. digital.csic.es [digital.csic.es]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selectscience.net [selectscience.net]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. ssi.shimadzu.com [ssi.shimadzu.com]
- 19. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Enhancing the Bioavailability of 3'-Hydroxydehydroaglaiastatin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of 3'-Hydroxydehydroaglaiastatin for in vivo studies.
FAQs: Understanding the Bioavailability Challenges of this compound
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a member of the rocaglate class of natural products, which are known for their potent anticancer and other biological activities. Like many natural products, this compound is a structurally complex and lipophilic molecule. Its high lipophilicity, often indicated by a high LogP value, suggests poor aqueous solubility, which is a primary reason for low oral bioavailability. For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids.
Q2: What are the main factors limiting the in vivo efficacy of this compound?
A2: The primary factors limiting the in vivo efficacy of this compound are expected to be:
-
Poor Aqueous Solubility: As a lipophilic compound, it likely has very low solubility in the aqueous environment of the gastrointestinal (GI) tract.
-
Limited Permeability: While lipophilicity can aid in passive diffusion across cell membranes, very high lipophilicity can lead to partitioning into the lipid bilayer, hindering effective transport into the systemic circulation.
-
P-glycoprotein (P-gp) Efflux: There is evidence that some rocaglate derivatives are substrates of the P-gp efflux pump.[1] This transporter, present in the intestinal epithelium, actively pumps the drug back into the GI lumen, reducing its net absorption.[1]
-
First-Pass Metabolism: Although specific data for this compound is limited, many drugs are subject to extensive metabolism in the liver (first-pass effect) before reaching systemic circulation, which can significantly reduce the amount of active drug.
Q3: What are the potential formulation strategies to enhance the bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the poor solubility and enhance the bioavailability of this compound. These include:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubility and absorption by presenting the drug in a solubilized state.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Polymeric nanoparticles can also protect the drug from degradation and efflux.
Troubleshooting Guide: Common Issues in In Vivo Studies
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no detectable plasma concentration after oral administration. | Poor aqueous solubility of this compound. | 1. Formulation Enhancement: Prepare a formulation to improve solubility, such as a solid dispersion or a lipid-based formulation (e.g., SEDDS). 2. Particle Size Reduction: If using a suspension, ensure the particle size is minimized through micronization or nanosizing. |
| P-glycoprotein (P-gp) mediated efflux in the intestine. | 1. Co-administration with a P-gp Inhibitor: In preclinical studies, co-administer a known P-gp inhibitor (e.g., verapamil, cyclosporine A) to assess the impact of efflux. Note: This is for investigational purposes and not for therapeutic use without further safety evaluation. 2. Formulate with Excipients that Inhibit P-gp: Some surfactants used in formulations (e.g., Tween 80, Cremophor EL) can inhibit P-gp. | |
| Extensive first-pass metabolism in the liver. | 1. In Vitro Metabolism Studies: Conduct studies with liver microsomes to determine the metabolic stability of the compound. 2. Route of Administration: For initial efficacy studies, consider an alternative route of administration that bypasses the first-pass effect, such as intravenous (IV) or intraperitoneal (IP) injection. | |
| High variability in plasma concentrations between subjects. | Inconsistent dissolution of the drug formulation. | 1. Optimize Formulation: Ensure the formulation is robust and provides consistent drug release. For solid dispersions, check for drug recrystallization. For SEDDS, ensure spontaneous and complete emulsification. 2. Control Food Effects: The presence of food can significantly impact the absorption of lipophilic drugs. Standardize feeding protocols for animal studies (e.g., fasted vs. fed state). |
| Saturation of transporters or metabolic enzymes. | 1. Dose-Response Study: Conduct a dose-ranging study to determine if the pharmacokinetics are linear or non-linear. | |
| Precipitation of the compound in the dosing vehicle. | Poor solubility in the chosen vehicle. | 1. Vehicle Screening: Screen a panel of vehicles (e.g., oils, co-solvents, surfactant solutions) for optimal solubility. 2. Use of Solubilizing Excipients: Incorporate co-solvents (e.g., PEG 400, propylene (B89431) glycol) or surfactants into the vehicle. |
Data on Physicochemical Properties of Rocaglamides
| Property | Value for Rocaglamide | Implication for Bioavailability |
| LogP | 2.8 - 3.53[2][3][4] | Indicates high lipophilicity and likely poor aqueous solubility. |
| Polar Surface Area | 97.69 Ų[2] | A moderate polar surface area which may contribute to membrane permeability. |
| Hydrogen Bond Donors | 2[2] | Can participate in hydrogen bonding, which may influence solubility and interactions with transporters. |
| Hydrogen Bond Acceptors | 7[2] | Can participate in hydrogen bonding. |
Experimental Protocols
Preparation of a Solid Dispersion using the Solvent Evaporation Method
This method aims to disperse this compound in a hydrophilic polymer matrix to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or other suitable polymer (e.g., Soluplus®, HPMC)
-
Methanol (B129727) or other suitable organic solvent
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and the chosen polymer in a desired ratio (e.g., 1:4 drug-to-polymer).
-
Dissolve both the drug and the polymer in a minimal amount of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle warming or sonication if necessary.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator.
Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol describes the preparation of a lipid-based formulation that forms a fine emulsion upon contact with aqueous media in the GI tract.
Materials:
-
This compound
-
Oil (e.g., Labrafil® M 1944 CS, Capryol™ 90)
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Glass vials
-
Vortex mixer
-
Water bath
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial according to the desired ratio (e.g., 40% oil, 40% surfactant, 20% co-surfactant).
-
Heat the mixture in a water bath at 40-50°C to ensure homogeneity.
-
Add the pre-weighed this compound to the mixture.
-
Vortex the mixture until the drug is completely dissolved.
-
-
Self-Emulsification Assessment:
-
Add 1 mL of the prepared SEDDS formulation dropwise to 250 mL of distilled water in a beaker with gentle stirring.
-
Visually observe the formation of the emulsion. A spontaneous formation of a clear or slightly bluish-white emulsion indicates a good self-emulsifying ability.
-
Measure the droplet size of the resulting emulsion using a particle size analyzer.
-
In Vitro Metabolism Study using Liver Microsomes
This assay helps to determine the metabolic stability of this compound.
Materials:
-
This compound
-
Human or rat liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (with internal standard for LC-MS/MS analysis)
-
Incubator/water bath
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C for 5 minutes.
-
Add the this compound stock solution to the microsome suspension to achieve the desired final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Calculate the percentage of the compound remaining at each time point and determine the in vitro half-life.
Visualizations
Caption: Key barriers limiting the oral bioavailability of this compound.
References
- 1. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Rocaglamide | C29H31NO7 | CID 331783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hierarchical Virtual Screening Based on Rocaglamide Derivatives to Discover New Potential Anti-Skin Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cryopreservation and Long-Term Storage of 3'-Hydroxydehydroaglaiastatin Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for the cryopreservation and long-term storage of 3'-Hydroxydehydroaglaiastatin samples. The following information is based on established principles for small molecule preservation due to the absence of specific public data on this compound. It is crucial to perform compound-specific stability studies to validate these recommendations for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for long-term storage?
A1: For long-term storage, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for non-aqueous storage of small molecules.[1][2][3][4] DMSO is a good solvent for a wide range of organic compounds and is amenable to low-temperature storage. However, it is crucial to use anhydrous DMSO as water content can promote hydrolysis of susceptible compounds.[5]
Q2: At what temperature should I store my this compound stock solutions?
A2: For long-term storage, it is recommended to store stock solutions at -80°C. For short-term storage (days to weeks), -20°C is generally acceptable. Ultra-low temperatures slow down chemical degradation processes, ensuring the integrity of the compound over extended periods.[6]
Q3: How many freeze-thaw cycles can my this compound samples tolerate?
A3: The number of permissible freeze-thaw cycles is compound-dependent.[1][7][8] For novel or sensitive compounds like this compound, it is best to minimize freeze-thaw cycles. A common recommendation is to limit them to three to five cycles.[9] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[9]
Q4: What concentration is advisable for preparing a stock solution of this compound?
A4: A common concentration for stock solutions is 10 mM. However, the optimal concentration depends on the solubility of this compound in your chosen solvent. It is advisable to prepare a concentration that ensures the compound remains fully solubilized, even at low temperatures, to prevent precipitation.
Q5: Should I use any cryoprotectants when freezing my this compound samples?
A5: For small molecules dissolved in a solvent like DMSO, additional cryoprotectants are generally not necessary.[10] The primary goal is to maintain the chemical stability of the molecule, which is achieved through low temperatures and a suitable solvent.[6] Cryoprotectants are more commonly used for the preservation of cells and other biological materials to prevent damage from ice crystal formation.[10][11]
Troubleshooting Guides
Issue 1: The this compound powder is not fully dissolving in DMSO.
-
Possible Cause: The concentration may be too high, or the dissolution process may be incomplete.
-
Solution:
-
Gently warm the solution to 30-40°C.
-
Vortex the solution for several minutes.
-
Use sonication for short periods to aid dissolution.
-
If the compound still does not dissolve, you may be exceeding its solubility limit. Try preparing a lower concentration stock solution.
-
Issue 2: I observed precipitation in my this compound stock solution after thawing.
-
Possible Cause: The compound may have limited solubility at lower temperatures, or water may have been introduced into the DMSO, reducing its solvating power.[9]
-
Solution:
-
Warm the vial to room temperature or slightly above and vortex to see if the precipitate redissolves.
-
If the precipitate persists, the solution may be supersaturated. Centrifuge the vial to pellet the precipitate and carefully transfer the supernatant to a new tube. The concentration of this new stock will be lower than intended and should be re-quantified if possible.
-
To prevent this, ensure you are using anhydrous DMSO and consider preparing a slightly lower concentration stock solution. Always ensure vials are tightly sealed to prevent moisture absorption.
-
Issue 3: I am concerned about the stability of this compound in DMSO over time.
-
Possible Cause: While DMSO is a stable solvent for many compounds, some may degrade over extended periods, even at low temperatures.[4]
-
Solution:
-
For critical experiments, it is advisable to use freshly prepared stock solutions or solutions that have been stored for a limited time.
-
To assess stability, you can run a small-scale stability study. Prepare a stock solution, and at various time points (e.g., 0, 1, 3, 6 months), analyze an aliquot by HPLC or LC-MS to check for degradation products and quantify the parent compound.
-
Data Presentation
Table 1: Illustrative Long-Term Storage Stability of a 10 mM this compound Stock in Anhydrous DMSO
| Storage Temperature | Time (Months) | Purity (%) by HPLC | Degradation Products (%) |
| -80°C | 0 | 99.8 | < 0.2 |
| 6 | 99.7 | < 0.3 | |
| 12 | 99.6 | < 0.4 | |
| 24 | 99.5 | < 0.5 | |
| -20°C | 0 | 99.8 | < 0.2 |
| 6 | 99.2 | 0.8 | |
| 12 | 98.5 | 1.5 | |
| 24 | 97.1 | 2.9 |
Note: This data is illustrative and not based on experimental results for this compound. Actual stability may vary.
Table 2: Illustrative Effect of Freeze-Thaw Cycles on a 10 mM this compound Stock in Anhydrous DMSO (Stored at -80°C)
| Number of Freeze-Thaw Cycles | Purity (%) by HPLC | Degradation Products (%) |
| 1 | 99.8 | < 0.2 |
| 3 | 99.7 | < 0.3 |
| 5 | 99.5 | 0.5 |
| 10 | 98.9 | 1.1 |
Note: This data is illustrative and not based on experimental results for this compound. Actual stability may vary.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in Anhydrous DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vial or polypropylene (B1209903) microcentrifuge tube with a secure cap
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound to be used for calculation).
-
Carefully weigh the calculated amount of the compound and transfer it to the vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Tightly cap the vial and vortex for 2-5 minutes until the compound is completely dissolved.
-
If necessary, gently warm the vial to 30-40°C or place it in a sonicator bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Protocol 2: Aliquoting and Long-Term Storage of this compound Stock Solution
-
Materials:
-
Prepared 10 mM this compound stock solution
-
Sterile, single-use polypropylene microcentrifuge tubes or cryovials
-
Pipettor and sterile tips
-
-
Procedure:
-
Determine the appropriate aliquot volume based on your typical experimental needs to avoid multiple freeze-thaw cycles.
-
Carefully pipette the calculated volume of the stock solution into each labeled single-use tube.
-
Ensure the caps (B75204) are tightly sealed to prevent evaporation and moisture entry.
-
Place the aliquots in a freezer box and store them at -80°C for long-term storage.
-
Protocol 3: Thawing and Use of Cryopreserved this compound Aliquots
-
Procedure:
-
Remove a single aliquot from the -80°C freezer.
-
Thaw the aliquot at room temperature or by holding it in your hand.
-
Once completely thawed, briefly vortex the tube to ensure a homogenous solution.
-
The solution is now ready for dilution to the final working concentration for your experiment.
-
Discard any unused portion of the thawed aliquot to avoid compromising the integrity of the remaining stock.
-
Mandatory Visualization
Caption: Experimental workflow for the preparation, storage, and use of this compound samples.
Caption: Troubleshooting guide for precipitation issues in this compound stock solutions.
References
- 1. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Walking on thin ice: controlled freezing & thawing of pharmaceutical active molecules [insights.bio]
- 7. Freeze-Thaw Cycles and Their Impact on Pharmaceutical Stability – StabilityStudies.in [stabilitystudies.in]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Mitigation of Precipitate Formation After Thawing – StabilityStudies.in [stabilitystudies.in]
- 10. cryologyx.com [cryologyx.com]
- 11. Novel Cryoprotective agents to improve the quality of cryopreserved mammalian cells [repository.cam.ac.uk]
Validation & Comparative
Validating the In Vitro Anticancer Activity of 3'-Hydroxydehydroaglaiastatin in Multiple Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer activity of 3'-Hydroxydehydroaglaiastatin, a member of the flavagline (or rocaglamide) class of natural products. Due to the limited availability of specific data for this compound, this guide utilizes data from its close structural analog, Aglaiastatin, as a representative of this class. The activity of Aglaiastatin is compared with established chemotherapeutic agents across various cancer cell lines.
Comparative Anticancer Activity
The in vitro cytotoxic effects of Aglaiastatin and other common anticancer drugs were evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, was used as a key metric for comparison.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Aglaiastatin | SW480 | Colorectal Carcinoma | ~0.001[1] |
| HT29/HI1 | Colorectal Carcinoma | ~0.001[1] | |
| VACO235 | Colorectal Adenoma | >10[1] | |
| LT97 | Colorectal Adenoma | >10[1] | |
| IEC18 (normal) | Intestinal Epithelial | >10[1] | |
| Doxorubicin | A549 | Lung Carcinoma | 0.4 ± 0.09 |
| HCT116 | Colorectal Carcinoma | Not specified | |
| MCF-7 | Breast Adenocarcinoma | 0.65 ± 0.25 | |
| Cisplatin | A549 | Lung Carcinoma | Not specified |
| HCT116 | Colorectal Carcinoma | Not specified | |
| MCF-7 | Breast Adenocarcinoma | Not specified | |
| 5-Fluorouracil | HCT116 | Colorectal Carcinoma | Not specified |
| LoVo | Colorectal Carcinoma | Not specified | |
| A549 | Lung Carcinoma | Not specified | |
| Paclitaxel | HCT116 | Colorectal Carcinoma | Not specified |
| LoVo | Colorectal Carcinoma | Not specified | |
| A549 | Lung Carcinoma | Not specified | |
| Oxaliplatin | HCT116 | Colorectal Carcinoma | Not specified |
| LoVo | Colorectal Carcinoma | Not specified | |
| A549 | Lung Carcinoma | Not specified |
Note: The IC50 values for Doxorubicin, Cisplatin, 5-Fluorouracil, Paclitaxel, and Oxaliplatin can vary between studies and experimental conditions. The provided values are for comparative reference. Aglaiastatin demonstrates potent and selective activity against colorectal carcinoma cell lines at nanomolar concentrations, while showing significantly lower toxicity towards normal intestinal epithelial cells and premalignant adenoma cell lines[1].
Mechanism of Action: Inhibition of Translation Initiation
Flavaglines, including Aglaiastatin and presumably this compound, exert their anticancer effects by targeting the eukaryotic translation initiation factor 4A (eIF4A)[2][3][4][5][6]. eIF4A is an RNA helicase that is a crucial component of the eIF4F complex, which is responsible for unwinding the 5' untranslated region (5'-UTR) of mRNAs to allow for ribosome binding and the initiation of translation[2][6]. By binding to eIF4A, flavaglines stabilize the eIF4A-RNA complex, effectively "clamping" the helicase on the mRNA and preventing it from unwinding the 5'-UTR[2][4]. This leads to the inhibition of cap-dependent translation, a process that is often dysregulated in cancer and is required for the synthesis of many proteins involved in cell growth, proliferation, and survival[3][5][6].
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key in vitro anticancer assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound and control compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound and control compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A to a concentration of 1 x 10^6 cells/mL.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for evaluating the in vitro anticancer activity of a compound.
Caption: Experimental workflow for anticancer activity validation.
References
- 1. Flavaglines: a group of efficient growth inhibitors block cell cycle progression and induce apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavaglines as natural products targeting eIF4A and prohibitins: From traditional Chinese medicine to antiviral activity against coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms and anti-cancer aspects of the medicinal phytochemicals rocaglamides (=flavaglines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. eIF4A inhibition circumvents uncontrolled DNA replication mediated by 4E-BP1 loss in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3'-Hydroxydehydroaglaiastatin Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of novel therapeutic compounds is paramount. This guide provides a comparative analysis of two common analytical methods—High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of 3'-Hydroxydehydroaglaiastatin, a bioactive natural product with therapeutic potential.
This document outlines the hypothetical cross-validation of these two methods, presenting detailed experimental protocols and performance data to aid researchers in selecting the most appropriate technique for their specific needs.
Physicochemical Properties of this compound
This compound is classified as an alkaloid and a member of the flavagline (or rocaglate) family of natural products.[1][2] Key properties influencing analytical method development include:
-
Molecular Weight: 540.56 g/mol [2]
-
Structure: A complex polycyclic structure containing chromophores suitable for UV detection and multiple functional groups amenable to ionization for mass spectrometry.[1]
Comparative Performance of Analytical Methods
A hypothetical cross-validation study was designed to compare the performance of an HPLC-UV method and an LC-MS/MS method for the quantification of this compound in a biological matrix (e.g., human plasma). The following table summarizes the expected performance characteristics of each method.
| Performance Parameter | HPLC-UV Method | LC-MS/MS Method |
| **Linearity (R²) ** | ≥ 0.995 | ≥ 0.999 |
| Range | 10 - 1000 ng/mL | 0.1 - 500 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | ||
| - Intra-day | < 10% | < 5% |
| - Inter-day | < 15% | < 10% |
| Limit of Detection (LOD) | 5 ng/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL | 0.1 ng/mL |
| Specificity | Moderate | High |
| Throughput | Moderate | High |
Experimental Workflows
The following diagrams illustrate the general workflows for sample preparation and analysis using the HPLC-UV and LC-MS/MS methods.
Detailed Experimental Protocols
The following are hypothetical, yet detailed, protocols for the quantification of this compound using HPLC-UV and LC-MS/MS. These protocols are based on common practices for the analysis of similar natural products.
Method 1: HPLC-UV Quantification
1. Sample Preparation:
-
To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: 280 nm.
3. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in blank plasma (e.g., 10, 50, 100, 250, 500, 1000 ng/mL).
-
Process the standards and quality control (QC) samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Method 2: LC-MS/MS Quantification
1. Sample Preparation:
-
To 50 µL of plasma sample, add 10 µL of an internal standard solution (e.g., a structurally similar rocaglate not present in the sample).
-
Perform solid-phase extraction (SPE) using a suitable C18 cartridge.
-
Wash the cartridge with a low-organic solvent mixture (e.g., 5% methanol (B129727) in water).
-
Elute the analyte and internal standard with a high-organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system for improved resolution and speed.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program: Start with 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM transition for this compound: Precursor ion (m/z 541.2) → Product ion (e.g., m/z 392.1).
-
Hypothetical MRM transition for Internal Standard: To be determined based on the selected standard.
-
3. Calibration and Quantification:
-
Prepare calibration standards in blank plasma (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500 ng/mL).
-
Process standards and QC samples with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Quantify this compound in unknown samples using the calibration curve.
Cross-Validation Principles
A cross-validation of these two methods would involve analyzing the same set of incurred samples (samples from a study where the compound has been administered) and quality control samples by both methodologies. The results would then be statistically compared to assess the agreement and potential bias between the two methods. This ensures that data generated by either method is reliable and can be compared across different studies or laboratories.
Conclusion
Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the study.
-
The HPLC-UV method is a cost-effective and robust option suitable for routine analysis where high sensitivity is not the primary concern. Its simplicity makes it accessible in laboratories with standard chromatographic equipment.
-
The LC-MS/MS method offers superior sensitivity, selectivity, and a wider dynamic range, making it the preferred choice for applications requiring the detection of low concentrations of the analyte, such as in pharmacokinetic studies or when dealing with complex biological matrices. The higher specificity of LC-MS/MS reduces the likelihood of interference from other compounds, leading to more accurate and reliable results.
This guide provides a framework for researchers to develop and compare analytical methods for this compound, ultimately contributing to the advancement of research and development of this promising natural product.
References
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents to combat the growing burden of neurodegenerative diseases is a paramount challenge in modern medicine. Within the diverse landscape of natural products, flavaglines, a class of compounds isolated from plants of the Aglaia genus, have emerged as promising candidates. While extensively studied for their anti-cancer properties, recent research has unveiled their potential to shield neurons from damage. This guide provides a head-to-head comparison of the neuroprotective effects of synthetic flavagline derivatives, with a focus on experimental data from preclinical studies.
Comparative Analysis of Neuroprotective Efficacy
Recent studies have focused on synthetic analogs of rocaglaol, a parent flavagline, to optimize their therapeutic properties. The following table summarizes the neuroprotective effects of several novel flavagline derivatives in a well-established in vitro model of Parkinson's disease, where neuronal death is induced by the neurotoxin MPP+ (1-methyl-4-phenylpyridinium).
| Compound | Structure | Neuroprotective Activity (% of Control) at 10 nM |
| Rocaglaol | [Image of Rocaglaol structure] | Not Reported in this study |
| Compound 10a | [Image of Compound 10a structure] | ~80% |
| Compound 18c | [Image of Compound 18c structure] | ~75% |
| Compound 18d | [Image of Compound 18d structure] | ~60% |
| Compound 18e | [Image of Compound 18e structure] | ~90% |
Data synthesized from Thuaud et al., J Med Chem, 2012.[1][2]
Key Findings:
-
The synthetic flavagline derivative Compound 18e demonstrated the most potent neuroprotective effect, preserving approximately 90% of neuronal viability at a low nanomolar concentration.[1]
-
Compound 10a also exhibited significant neuroprotection, with around 80% neuronal survival.[1]
-
The structural modifications among the tested compounds appear to influence their neuroprotective capacity, highlighting the potential for structure-activity relationship (SAR) studies to identify even more potent analogs.[1][2]
Experimental Methodologies
To ensure a thorough understanding of the presented data, the detailed experimental protocols used to assess the neuroprotective effects of these flavagline derivatives are outlined below.
In Vitro Model of Parkinson's Disease
-
Cell Line: Primary cultures of rat mesencephalic neurons.
-
Neurotoxin: MPP+ (1-methyl-4-phenylpyridinium) was used to induce selective dopaminergic neuron death, mimicking the pathology of Parkinson's disease.
-
Treatment: Neuronal cultures were pre-treated with the flavagline derivatives at a concentration of 10 nM for a specified period before the addition of MPP+.
-
Assessment of Neuroprotection: The viability of dopaminergic neurons was quantified by immunostaining for tyrosine hydroxylase (TH), a key enzyme in dopamine (B1211576) synthesis, followed by cell counting. The results were expressed as a percentage of surviving neurons compared to the control group (not treated with MPP+).
Cisplatin-Induced Neurotoxicity Model
-
Cell Line: Differentiated PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, which exhibit neuronal characteristics upon differentiation.
-
Neurotoxin: Cisplatin (B142131), a common chemotherapeutic agent known to cause peripheral neuropathy.
-
Treatment: PC12 cells were treated with cisplatin in the presence or absence of the flavagline derivatives.
-
Assessment of Neuroprotection: Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell survival.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the neuroprotective effects of the flavagline derivatives in the in vitro Parkinson's disease model.
Putative Signaling Pathways in Flavagline-Mediated Neuroprotection
While the precise molecular mechanisms underlying the neuroprotective effects of flavaglines are still under investigation, their known biological activities provide clues to the potential signaling pathways involved. Flavaglines are recognized as potent inhibitors of the translation initiation factor eIF4A, an RNA helicase. This activity, central to their anti-cancer effects, may also contribute to their neuroprotective properties by selectively modulating the synthesis of proteins involved in cell survival and apoptosis.
The diagram below illustrates a hypothetical signaling pathway through which flavaglines might exert their neuroprotective effects.
Conclusion
The presented data strongly suggest that synthetic flavagline derivatives hold significant promise as a novel class of neuroprotective agents. The potent activity observed at nanomolar concentrations in preclinical models of Parkinson's disease warrants further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways responsible for their neuroprotective effects, as well as evaluating their efficacy and safety in in vivo models of neurodegeneration. The ability to fine-tune the chemical structure of these compounds offers a valuable opportunity to develop next-generation neuroprotective therapeutics with improved potency and drug-like properties.
References
Independent Verification of the Mechanism of Action of 3'-Hydroxydehydroaglaiastatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported mechanism of action for the compound class of 3'-Hydroxydehydroaglaiastatin, alongside methodologies for its independent verification. As a member of the rocaglate family of natural products, this compound is presumed to share its mechanism with other well-characterized rocaglates. This document outlines the established mode of action, compares it with other inhibitors of the same target, and provides detailed experimental protocols for validation.
Reported Mechanism of Action: Inhibition of Eukaryotic Initiation Factor 4A (eIF4A)
This compound belongs to the rocaglate class of natural products, which are known to be potent inhibitors of protein synthesis.[1] The primary molecular target of rocaglates is the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.[2][3] The eIF4A helicase is a critical component of the eIF4F complex, which is responsible for unwinding the 5' untranslated region (UTR) of mRNAs to facilitate ribosome scanning and translation initiation.[3][4]
The mechanism of inhibition by rocaglates is unique. Instead of simply blocking the enzyme's activity, they act as interfacial inhibitors, effectively "clamping" eIF4A onto specific polypurine-rich RNA sequences.[2][5] This creates a stable rocaglate-eIF4A-RNA complex that obstructs the scanning 43S preinitiation complex, thereby stalling translation of a subset of mRNAs.[2] This mode of action leads to the depletion of the pool of active eIF4F complex available for translation.[6][7] Consequently, the synthesis of proteins encoded by mRNAs with structured 5' UTRs, which are often involved in cell growth and proliferation (e.g., oncogenes like c-Myc), is preferentially inhibited.[8]
Comparative Analysis of eIF4A Inhibitors
This compound can be compared with other known eIF4A inhibitors, which can be broadly categorized into rocaglates and non-rocaglate inhibitors. The following table summarizes key characteristics of representative compounds from each class.
| Compound | Class | Mechanism of Action | Reported IC50 / Activity | Key Features |
| This compound | Rocaglate | Presumed to clamp eIF4A on polypurine RNA sequences, inhibiting translation initiation. | Data not readily available in the public domain. | A natural product isolated from Aglaia odorata. |
| Silvestrol (B610840) | Rocaglate | Clamps eIF4A onto polypurine-rich mRNA, inhibiting translation initiation.[3][9] | Potent nanomolar activity against various cancer cell lines.[10] | A well-characterized rocaglate with demonstrated in vivo antitumor activity.[9] |
| Rocaglamide A (RocA) | Rocaglate | Traps eIF4A on polypurine RNA, leading to translation repression.[2] | Exhibits potent anticancer activity. | One of the first identified rocaglates, extensively studied for its mechanism. |
| Hippuristanol | Non-rocaglate | Inhibits eIF4A RNA binding activity.[7] | Effective inhibitor of cap-dependent translation.[3] | A polyhydroxysteroid isolated from a marine sponge. |
| Pateamine A (PatA) | Non-rocaglate | Initially thought to activate eIF4A's helicase activity, leading to ATP depletion, but also reported to inhibit eIF4A.[3] | Potent translation inhibitor. | A marine natural product with a distinct chemical structure from rocaglates. |
| CR-1-31-B | Synthetic Rocaglate Analog | Clamps eIF4A on mRNA in an ATP-independent manner. | Nanomolar activity across a wide range of cancer cell lines.[10] | A synthetic analog of silvestrol with high potency. |
Experimental Protocols for Independent Verification
To independently verify the mechanism of action of this compound, a series of in vitro and cell-based assays can be performed.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compound on cell viability and provides a quantitative measure of its cytotoxic potential.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[11] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, Jurkat, or a panel of cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with solvent) and a blank (medium only).[12]
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[13]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[13][14]
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Translation Inhibition Assay
This assay directly measures the effect of the compound on protein synthesis in a cell-free system.
Principle: A cell-free translation system (e.g., rabbit reticulocyte lysate) is programmed with a reporter mRNA (e.g., luciferase mRNA). The amount of protein synthesized is quantified and compared between treated and untreated samples.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the rabbit reticulocyte lysate, an amino acid mixture (containing a labeled amino acid like [35S]-methionine or a non-radioactive alternative for puromycin-based detection), the reporter mRNA, and the desired concentration of this compound or a vehicle control.
-
Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes.
-
Quantification:
-
Radiolabeling: If using [35S]-methionine, the synthesized proteins are separated by SDS-PAGE, and the incorporated radioactivity is quantified using autoradiography or a phosphorimager.
-
Luciferase Assay: If using luciferase mRNA, the luciferase activity is measured using a luminometer after adding the appropriate substrate.
-
Puromycin (B1679871) Labeling (SUnSET assay): Puromycin, an aminonucleoside antibiotic, is added to the reaction. If translation is active, puromycin is incorporated into nascent polypeptide chains. These puromycylated peptides can be detected by Western blotting using an anti-puromycin antibody.[9]
-
-
Data Analysis: Compare the amount of protein synthesis in the presence of this compound to the vehicle control to determine the extent of translation inhibition.
eIF4A ATPase Activity Assay
This biochemical assay assesses the direct effect of the compound on the ATP hydrolysis activity of eIF4A.
Principle: The ATPase activity of purified recombinant eIF4A is measured in the presence and absence of the test compound. A common method is the malachite green assay, which colorimetrically detects the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.[15]
Protocol:
-
Protein Purification: Purify recombinant human eIF4A1 protein.[15]
-
Reaction Mixture: Prepare a reaction buffer containing MES-KOH, potassium acetate, MgCl2, and DTT.[15]
-
Assay: In a 96-well plate, combine the reaction buffer, ATP, and various concentrations of this compound. Initiate the reaction by adding the purified eIF4A1 protein.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Phosphate Detection: Stop the reaction and add the malachite green reagent. After a short incubation for color development, measure the absorbance at approximately 620-650 nm.
-
Data Analysis: Generate a standard curve using known concentrations of phosphate. Calculate the amount of Pi released in each reaction and determine the IC50 of this compound for eIF4A ATPase activity.
Visualizations
Caption: Mechanism of action of rocaglates on translation initiation.
Caption: Experimental workflow for mechanism of action verification.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A second-generation eIF4A RNA helicase inhibitor exploits translational reprogramming as a vulnerability in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxo-aglaiastatin-Mediated Inhibition of Translation Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. eIF4A inhibition circumvents uncontrolled DNA replication mediated by 4E-BP1 loss in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Target-Based Screening Against eIF4A1 Reveals the Marine Natural Product Elatol as a Novel Inhibitor of Translation Initiation with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 3'-Hydroxydehydroaglaiastatin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3'-Hydroxydehydroaglaiastatin analogs and related rocaglate derivatives. Due to a lack of extensive comparative data specifically for a series of this compound analogs, this document synthesizes findings from the broader class of rocaglates to infer key structural determinants of activity. Rocaglates, including dehydroaglaiastatin, are a class of natural products that have garnered significant interest for their potent anticancer activities.[1][2][3][4] Their primary mechanism of action involves the inhibition of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase crucial for translation initiation.[2][3][4] By clamping eIF4A onto polypurine-rich RNA sequences, rocaglates create a steric block that impedes the scanning of the 43S pre-initiation complex, ultimately inhibiting protein synthesis.[5]
Comparative Analysis of Rocaglate Analog Activity
The biological activity of rocaglate derivatives is highly dependent on the substitution patterns on their core cyclopenta[b]benzofuran skeleton.[1] While specific data for a systematic series of this compound analogs is limited, studies on a wide array of natural and synthetic rocaglates provide valuable insights into the SAR of this compound class. The following table summarizes the cytotoxic activities of representative rocaglate analogs, highlighting the influence of various structural modifications.
| Compound/Analog | Key Structural Features | Cell Line(s) | Reported IC50/EC50 | Reference(s) |
| Rocaglamide | Parent compound | Various | nM to µM range | [1] |
| Silvestrol | Dioxanyl ring at C-2 | Various | nM range | [2] |
| Episilvestrol | Epimer of Silvestrol | HT-29, HepG2, HL-60, MCF-7 | 8-14 nM | [2] |
| Aglapervirisin A | Acetate at C-6''' of dioxanyl ring | HT-29, HepG2, HL-60, MCF-7 | 8-14 nM | [2] |
| Rocaglaol Derivative 16 | Formamide at C-1, Bromine at C-4' | Array of human cancer cell lines | 0.5-2.3 nM | [2][4] |
| MG-002 | Synthetic rocaglate | 4T1-526 | ~7 nM (translation inhibition) | [6] |
| eFT226 (Zotatifin) | Synthetic rocaglate (clinical candidate) | 4T1-526 | ~8 nM (translation inhibition) | [6] |
Key Structure-Activity Relationships
The following diagram illustrates the general structure-activity relationships for rocaglate analogs based on available literature. Modifications at various positions on the rocaglate scaffold significantly impact their biological potency.
Experimental Protocols
The evaluation of this compound analogs and other rocaglates typically involves a series of in vitro assays to determine their biological activity and mechanism of action.
Cytotoxicity Assays (e.g., MTT or SRB Assay)
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Cell Viability Measurement:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for formazan (B1609692) crystal formation by viable cells. The formazan is then solubilized, and the absorbance is measured.
-
SRB Assay: Cells are fixed, and the total protein is stained with Sulforhodamine B. The bound dye is then solubilized, and the absorbance is read.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vitro Translation Assay
-
Lysate Preparation: A cell-free translation system (e.g., Krebs-2 extracts) is prepared.
-
Reporter mRNA: A reporter mRNA (e.g., encoding luciferase) is added to the lysate.
-
Compound Incubation: The lysate is incubated with the test compounds.
-
Translation Measurement: The translation of the reporter mRNA is quantified by measuring the luciferase activity.
-
Data Analysis: The inhibitory effect of the compounds on translation is determined.
Fluorescence Polarization (FP) Assay for eIF4A:RNA Binding
-
Reaction Mixture: Recombinant eIF4A1 protein is mixed with a fluorescently labeled RNA probe (e.g., FAM-labeled poly(A) or polypurine sequence) in a suitable buffer.
-
Compound Addition: The test rocaglate analogs are added to the mixture.
-
Incubation: The reaction is incubated to allow for the binding of eIF4A1 to the RNA, which is stabilized by the rocaglate.
-
Measurement: The fluorescence polarization is measured. An increase in polarization indicates the formation of a larger molecular complex (eIF4A1-rocaglate-RNA).
-
Data Analysis: The ability of the compounds to enhance the binding of eIF4A1 to RNA is quantified.
The following flowchart outlines a typical experimental workflow for the synthesis and biological evaluation of novel rocaglate analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Update on Phytochemical and Biological Studies on Rocaglate Derivatives from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on Phytochemical and Biological Studies on Rocaglate Derivatives from Aglaia Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Benchmarking 3'-Hydroxydehydroaglaiastatin: A Comparative Analysis Against Standard-of-Care Cancer Therapies
For Immediate Release
In the dynamic landscape of oncology research, the quest for more effective and targeted therapies is paramount. This guide provides a comprehensive benchmark analysis of 3'-Hydroxydehydroaglaiastatin, a novel natural product, against established standard-of-care drugs for the treatment of various malignancies, including leukemia, lymphoma, multiple myeloma, and pancreatic cancer. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison supported by available experimental data.
Introduction to this compound
This compound is a member of the rocaglamide (B1679497) family of natural products, isolated from the plant species Aglaia odorata[1]. Rocaglamides have garnered significant interest in the scientific community for their potent anticancer properties[2]. The mechanism of action of this class of compounds is multifaceted, primarily involving the inhibition of protein synthesis by targeting the translation initiation factor eIF4A[3][4][5]. This disruption of protein synthesis preferentially affects the translation of oncogenes, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, rocaglamides have been shown to modulate key signaling pathways implicated in cancer progression, such as the NF-κB and Raf-MEK-ERK pathways[2][6].
Comparative Efficacy Analysis
Due to the limited availability of specific experimental data for this compound, this analysis leverages data from its parent compounds, aglaiastatin and rocaglamide A, as proxies to benchmark its potential efficacy against standard-of-care drugs.
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of rocaglamide A and standard-of-care drugs against various cancer cell lines. Lower IC50 values indicate higher potency.
| Cancer Type | Cell Line | This compound (Rocaglamide A as proxy) | Standard-of-Care Drug(s) | IC50 Value of Standard Drug(s) |
| Leukemia | Jurkat | ~50 nM (HSF1 inhibition)[3][4][5] | Vincristine | 2.5 - 15 nM |
| Doxorubicin | 50 - 200 nM | |||
| Multiple Myeloma | U266 | Potentiates TRAIL-induced apoptosis[7] | Bortezomib | 5 - 20 nM |
| Lenalidomide | 1 - 10 µM | |||
| Pancreatic Cancer | PANC-1 | Potent inhibitor[8] | Gemcitabine | 10 - 50 µM |
| Paclitaxel | 5 - 20 nM | |||
| Lymphoma | U-937 | Induces apoptosis[9][10] | Doxorubicin | 50 - 200 nM |
| Rituximab | Not directly cytotoxic |
Note: The IC50 values for standard-of-care drugs can vary significantly depending on the specific cell line and experimental conditions. The data for Rocaglamide A is based on its known potent inhibition of HSF1, a key target in its anticancer activity[3][4][5].
Signaling Pathways and Mechanism of Action
The primary mechanism of action for rocaglamides, and by extension this compound, involves the clamping of the eukaryotic translation initiation factor eIF4A onto mRNA, thereby inhibiting protein synthesis. This selectively affects the translation of proteins with long, structured 5' untranslated regions, which often include oncoproteins.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The efficacy of this compound and standard-of-care drugs is typically assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (this compound or standard drugs) and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Caption: Workflow for a typical MTT cytotoxicity assay.
In Vivo Tumor Xenograft Model
To assess the in vivo efficacy, a tumor xenograft model is commonly employed.
Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment groups and administered with this compound, a standard-of-care drug, or a vehicle control.
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Caption: Workflow for a typical in vivo tumor xenograft study.
Conclusion
While direct experimental data for this compound is currently limited, the extensive research on its parent compounds, aglaiastatin and rocaglamide A, suggests a promising profile as a potent and selective anticancer agent. Its unique mechanism of action, targeting protein synthesis, offers a potential advantage over conventional chemotherapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and its place in the evolving landscape of cancer treatment. This guide serves as a foundational resource for researchers to design and interpret future studies aimed at rigorously evaluating the efficacy of this novel compound against current standards of care.
References
- 1. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hopkinsmedicine.org [hopkinsmedicine.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Chemotherapy for acute lymphoblastic leukaemia (ALL) | Macmillan Cancer Support [macmillan.org.uk]
- 7. Chemotherapy for Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Chemotherapy for Multiple Myeloma: Your Guide | MyMyelomaTeam [mymyelomateam.com]
- 10. cancer.ca [cancer.ca]
Reproducibility of the biological effects of 3'-Hydroxydehydroaglaiastatin across different laboratories
Lack of Reproducible Data on the Biological Effects of 3'-Hydroxydehydroaglaiastatin
A comprehensive search of scientific literature reveals a significant gap in the available data regarding the biological effects of this compound, preventing a comparative analysis of its reproducibility across different laboratories.
Despite searches for peer-reviewed studies and experimental data, no publications were identified that detail the biological activity, mechanism of action, or comparative studies of this compound. The primary information available is the compound's chemical structure and its classification as a natural product isolated from Aglaia odorata. Without foundational studies from individual laboratories, an assessment of the reproducibility of its biological effects cannot be conducted.
To fulfill the user's request for a comparison guide, it is essential to have access to quantitative data from multiple independent studies. This would typically involve comparing key metrics such as IC50 values in cancer cell lines, effects on specific signaling pathways, or modulation of protein expression. The absence of such data for this compound makes it impossible to generate the requested tables, experimental protocols, and visualizations.
While the core request concerning this compound cannot be met, the following sections provide a template for how such a comparison guide would be structured. This example utilizes a well-researched, analogous compound to illustrate the format and depth of analysis that would be applied, should data on this compound become available in the future.
Illustrative Comparison Guide: Biological Effects of a Hypothetical Protein Synthesis Inhibitor (Compound X)
This section serves as a template to demonstrate the structure and content of the requested comparison guide. All data and experimental details are hypothetical and for illustrative purposes only.
Comparative Analysis of Anti-proliferative Activity
The anti-proliferative effects of Compound X have been evaluated in several cancer cell lines across different studies. The half-maximal inhibitory concentration (IC50) is a key metric for comparing potency.
| Cell Line | Laboratory A (IC50 in µM) | Laboratory B (IC50 in µM) | Laboratory C (IC50 in µM) |
| HeLa (Cervical Cancer) | 1.5 ± 0.2 | 1.8 ± 0.3 | 1.3 ± 0.1 |
| A549 (Lung Cancer) | 2.1 ± 0.4 | 2.5 ± 0.5 | 2.0 ± 0.3 |
| MCF-7 (Breast Cancer) | 0.8 ± 0.1 | 0.9 ± 0.2 | 0.7 ± 0.1 |
Data Interpretation: The IC50 values for Compound X show a high degree of consistency across the three hypothetical laboratories, suggesting that its anti-proliferative effects are reproducible under standard cell culture conditions. The minor variations observed are within the expected range of experimental variability.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of Compound X (or vehicle control) for 48 hours.
-
MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The formazan (B1609692) crystals were dissolved by adding 150 µL of DMSO to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: IC50 values were calculated using non-linear regression analysis.
Signaling Pathway Analysis
Compound X is hypothesized to inhibit protein synthesis, a critical process for cell growth and proliferation. The following diagram illustrates a simplified workflow for investigating its impact on key signaling pathways.
The diagram above outlines the general steps to assess the effect of a compound on specific protein markers within a signaling pathway.
The signaling pathway affected by a protein synthesis inhibitor would likely involve the mTOR pathway, which is a central regulator of cell growth and protein synthesis.
This diagram illustrates that Compound X directly inhibits the ribosome, leading to a downstream reduction in protein synthesis and ultimately inhibiting cell growth and proliferation. It also shows the related mTOR pathway's role in regulating protein synthesis via 4E-BP1.
Unveiling the Bioactivity of 3'-Hydroxydehydroaglaiastatin: A Meta-Analysis of Published Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the published bioactivity of 3'-Hydroxydehydroaglaiastatin and its close structural analogues. As a member of the rocaglamide (B1679497) family of natural products, this compound is of significant interest for its potential therapeutic applications, particularly in oncology. This document objectively compares the cytotoxic performance of related compounds, supported by experimental data, and details the underlying mechanism of action involving the inhibition of protein synthesis.
Comparative Bioactivity of Dehydroaglaiastatin (B179284) and Related Rocaglamides
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Dehydroaglaiastatin | HepG2 | Human Liver Cancer | 0.69 | [1] |
| 8b-O-5-oxohexylrocaglaol | HepG2 | Human Liver Cancer | 4.77 | [1] |
| Rocaglaol | HepG2 | Human Liver Cancer | 7.37 | [1] |
Mechanism of Action: Inhibition of Translation Initiation
Rocaglamides, including dehydroaglaiastatin and its derivatives, exert their potent cytotoxic and anti-proliferative effects by targeting a crucial step in protein synthesis: translation initiation.[2][3] Specifically, these compounds bind to the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase.[2][3] By binding to eIF4A, rocaglamides clamp the protein onto mRNA molecules, preventing the unwinding of the 5' untranslated region (5'-UTR). This action stalls the assembly of the ribosome on the mRNA, thereby inhibiting the synthesis of proteins essential for cancer cell growth and survival.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of rocaglamide bioactivity.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic agent) and a negative control (untreated cells). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent-based solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Translation Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Principle: A cell lysate (e.g., rabbit reticulocyte lysate) containing all the necessary components for translation is incubated with a reporter mRNA (e.g., luciferase mRNA) and a labeled amino acid (e.g., [³⁵S]-methionine). The incorporation of the labeled amino acid into newly synthesized protein is measured to quantify the rate of translation.
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, combine the cell lysate, an amino acid mixture lacking methionine, [³⁵S]-methionine, the reporter mRNA, and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes to allow for protein synthesis.
-
Protein Precipitation: Stop the reaction and precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
-
Measurement of Incorporation: Collect the protein precipitate on a filter membrane and wash to remove unincorporated [³⁵S]-methionine. The amount of radioactivity on the filter, representing the amount of newly synthesized protein, is quantified using a scintillation counter.
-
Data Analysis: Compare the radioactivity in the compound-treated samples to the vehicle control to determine the percentage of translation inhibition.
Conclusion
The available evidence strongly suggests that this compound, as a rocaglamide analogue, possesses potent cytotoxic activity against cancer cells. The primary mechanism of this bioactivity is the inhibition of protein synthesis through the targeting of the translation initiation factor eIF4A. While direct experimental data for this compound remains to be published, the significant cytotoxicity of its close analogue, dehydroaglaiastatin, underscores its potential as a promising lead compound for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate the specific bioactivity profile and therapeutic potential of this compound.
References
Safety Operating Guide
Proper Disposal of 3'-Hydroxydehydroaglaiastatin: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 3'-Hydroxydehydroaglaiastatin was found. This guide is based on the general procedures for the disposal of cytotoxic and research-grade chemical waste. Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all applicable local, state, and federal regulations.
Researchers, scientists, and drug development professionals handling this compound must prioritize safety and regulatory compliance in its disposal. Due to its likely cytotoxic properties, as is common with the aglaiastatin class of compounds, stringent disposal protocols are necessary to protect personnel and the environment.
Key Data for this compound
The following table summarizes the known physical and chemical properties of this compound. This information is crucial for correct waste identification and handling.
| Property | Value |
| Molecular Formula | C₃₁H₂₈N₂O₇ |
| Molecular Weight | 540.60 g/mol |
| Appearance | Solid (assumed) |
| Solubility | Not specified |
| Hazard Classification | Assumed Cytotoxic, handle with caution |
Experimental Protocols for Disposal
The proper disposal of this compound should be treated as a critical experimental protocol itself. The following steps provide a detailed methodology for its safe disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, personnel must wear appropriate PPE to prevent exposure.[1] This includes, but is not limited to:
-
Disposable nitrile gloves (double-gloving is recommended)
-
Safety goggles or a face shield
-
A lab coat or disposable gown
-
Closed-toe shoes
Step 2: Waste Segregation and Collection
All materials that have come into contact with this compound must be considered cytotoxic waste and segregated from other laboratory waste streams.[2]
-
Solid Waste: This includes contaminated gloves, gowns, pipette tips, vials, and any absorbent materials used for cleaning spills. All solid waste should be placed in a designated, leak-proof, and puncture-resistant container clearly labeled as "Cytotoxic Waste."[1][3] These containers are often color-coded, typically purple.[3][4]
-
Liquid Waste: Any solutions containing this compound should be collected in a sealed, leak-proof container. This container must also be clearly labeled as "Cytotoxic Waste" and include the full chemical name. Do not mix with other chemical waste unless explicitly approved by your EHS department.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container that is also labeled as "Cytotoxic Waste."[1][2]
Step 3: Labeling and Storage
Proper labeling is critical for ensuring safe handling and disposal by waste management personnel.
-
All waste containers must be clearly labeled with the words "Cytotoxic Waste" and the full chemical name "this compound."
-
The date of waste accumulation should also be recorded on the label.
-
Store the sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected by a certified hazardous waste disposal service.
Step 4: Final Disposal
The final disposal of cytotoxic waste must be handled by a licensed and certified hazardous waste management company.
-
The standard and required method for the destruction of cytotoxic waste is high-temperature incineration.[2][3]
-
Never dispose of this compound or its contaminated materials in the regular trash or down the drain.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 3'-Hydroxydehydroaglaiastatin
For researchers, scientists, and drug development professionals, ensuring safe handling of novel compounds like 3'-Hydroxydehydroaglaiastatin is paramount. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a natural product isolated from Aglaia odorata Lour for research purposes necessitates treating it as a potentially hazardous substance.[1] Adherence to established protocols for handling hazardous drugs (HDs) is a critical risk mitigation strategy.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for hazardous chemical compounds.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety goggles or a full-face shield | Must conform to EN166 (EU) or NIOSH (US) approved standards.[2] Safety glasses with side shields are not sufficient if there is a risk of splashes.[3] |
| Skin | Chemical-resistant gloves (double gloving recommended) | Chemotherapy gloves meeting ASTM standard D6978 are advised.[3] Change gloves every 30 minutes or immediately if contaminated, torn, or punctured.[3] Wear the first pair under the gown cuff and the second pair over.[3] |
| Disposable, impermeable gowns | Gowns should close in the back, have long sleeves, and possess closed elastic or knit cuffs.[3][4] In the absence of manufacturer permeation data, change gowns every 2-3 hours or if contaminated.[3] | |
| Shoe covers | Two pairs of shoe covers should be worn when handling HDs.[3] | |
| Respiratory | NIOSH-approved respirator | An N95 respirator is recommended if there is a risk of generating aerosols or dust.[2][4] For large spills or suspected vapor exposure, a Powered Air-Purifying Respirator (PAPR) may be necessary.[4] A standard surgical mask is not a substitute for a respirator.[3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
-
Preparation :
-
All handling of this compound should occur in a designated controlled area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.[2][4]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Before beginning work, all necessary PPE must be donned as specified in the table above.[2]
-
-
Weighing and Compounding :
-
Post-Handling :
-
After handling is complete, thoroughly wash hands and any potentially exposed skin with soap and water.[5]
-
Decontaminate the work surface and any equipment used in the procedure.
-
-
Transport :
-
When moving this compound, even within the laboratory, ensure it is in a sealed, labeled, and durable container to prevent spills.[6]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
